HIV-1 inhibitor-72
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H17N3O5S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
2-amino-N-(5-hydroxy-2-methoxyphenyl)-6-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C20H17N3O5S/c1-28-17-10-7-13(24)11-16(17)22-20(25)19-15(21)3-2-4-18(19)29-14-8-5-12(6-9-14)23(26)27/h2-11,24H,21H2,1H3,(H,22,25) |
InChI 键 |
QBWKSQPOJXKCEZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
HIV-1 Vif: A Master Regulator of Viral Replication Through Antagonism of Host Defenses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus type 1 (HIV-1) Vif (Viral infectivity factor) is a 23 kDa accessory protein indispensable for viral replication in the presence of the host's intrinsic immunity. Vif masterfully orchestrates the degradation of the antiviral APOBEC3 (apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3) family of cytidine (B196190) deaminases, thereby ensuring the integrity of the viral genome and promoting robust viral propagation. This technical guide provides a comprehensive overview of the core functions of HIV-1 Vif in viral replication, detailing its molecular mechanisms of action, interactions with cellular factors, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical viral protein.
Introduction: The Pivotal Role of Vif in HIV-1 Replication
HIV-1 Vif is essential for viral replication in non-permissive cells, which include primary CD4+ T cells and macrophages, the natural targets of HIV-1.[1][2] In the absence of a functional Vif protein, the infectivity of viral particles is severely attenuated.[3] This loss of infectivity is primarily due to the action of the host's intrinsic restriction factors, the APOBEC3 proteins, particularly APOBEC3G (A3G) and APOBEC3F (A3F).[4][5] These enzymes are incorporated into budding virions and, in the subsequent round of infection, induce catastrophic hypermutation of the viral cDNA during reverse transcription by deaminating cytosine to uracil. Vif's primary function is to counteract this potent antiviral defense by mediating the proteasomal degradation of APOBEC3 proteins in the virus-producing cell, thus preventing their encapsidation into new viral particles.
Molecular Mechanism of Vif Action: Hijacking the Cellular Ubiquitin-Proteasome System
Vif acts as a molecular adapter, hijacking a cellular E3 ubiquitin ligase complex to target APOBEC3 proteins for ubiquitination and subsequent degradation by the 26S proteasome. This process involves a series of intricate protein-protein interactions.
Formation of the Vif-E3 Ubiquitin Ligase Complex
Vif orchestrates the assembly of a functional E3 ubiquitin ligase complex by recruiting several cellular proteins:
-
Cullin 5 (CUL5): Vif directly binds to CUL5, the scaffold protein of the E3 ligase complex, through a conserved HCCH motif.
-
Elongin B/C (EloB/C): Vif interacts with the Elongin B/C heterodimer via a SOCS (Suppressor of Cytokine Signaling) box-like motif.
-
Core-Binding Factor beta (CBFβ): CBFβ is a crucial cellular cofactor that binds to Vif, stabilizing it and promoting its interaction with the CUL5-E3 ligase complex.
-
RING-Box protein 2 (RBX2): As a component of the CUL5-RING E3 ligase, RBX2 is responsible for recruiting the E2 ubiquitin-conjugating enzyme.
Vif-APOBEC3 Interaction and Degradation
Vif specifically recognizes and binds to APOBEC3G and other susceptible APOBEC3 proteins. The interaction with APOBEC3G primarily involves the N-terminal domain of Vif and a region within the N-terminal zinc-coordinating domain of APOBEC3G. Upon binding, Vif acts as a substrate receptor, presenting the APOBEC3 protein to the assembled E3 ligase complex for polyubiquitination. This marks the APOBEC3 protein for rapid degradation by the cellular proteasome.
Quantitative Impact of Vif on Viral Replication and APOBEC3 Degradation
The functional consequence of Vif's activity is a dramatic increase in viral infectivity in non-permissive cells. The following tables summarize quantitative data from various studies, highlighting the potent effect of Vif.
Table 1: Effect of Vif on HIV-1 Infectivity
| Cell Type | Virus | Fold Reduction in Infectivity (Vif-deficient vs. Wild-type) | Reference |
| H9 T-cells | HIV-1 | ~1000-fold | |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | >100-fold | |
| MT-2 cells | HIV-1 (NL4-3) | ~5-fold (79% reduction) | |
| PM1 cells | HIV-1 (NL4-3) | ~14-fold (93% reduction) |
Table 2: Vif-mediated Degradation of APOBEC3 Proteins
| APOBEC3 Protein | Vif Variant | Cell Line | Degradation Efficiency | Reference |
| APOBEC3G | HIV-1 (NL4-3) | 293T | High | |
| APOBEC3F | HIV-1 (NL4-3) | 293T | High | |
| APOBEC3D | HIV-1 (NL4-3) | 293T | Moderate | |
| APOBEC3H (haplotype II) | HIV-1 (LAI) | 293T | High | |
| APOBEC3G (D128K mutant) | HIV-1 (NL4-3) | 293T | None |
Experimental Protocols for Studying Vif Function
Elucidating the intricate functions of HIV-1 Vif has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Co-immunoprecipitation (Co-IP) to Demonstrate Vif-APOBEC3 Interaction
This protocol is designed to verify the physical interaction between Vif and APOBEC3G in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for HA-tagged Vif and FLAG-tagged APOBEC3G
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-HA antibody-conjugated agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting: anti-HA, anti-FLAG
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10-cm dishes. Co-transfect cells with plasmids encoding HA-Vif and FLAG-A3G using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Lysis: After 48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in 1 ml of ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C. Transfer the pre-cleared lysate to a new tube and add anti-HA antibody-conjugated agarose beads. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with 1 ml of ice-cold wash buffer.
-
Elution and Western Blotting: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes. Analyze the eluates and input lysates by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect Vif and APOBEC3G, respectively.
In Vitro Ubiquitination Assay for Vif E3 Ligase Activity
This assay reconstitutes the Vif-dependent ubiquitination of APOBEC3G in a cell-free system.
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), Vif-CBFβ complex, CUL5/RBX2, EloB/C, APOBEC3G, and ubiquitin.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP solution
-
SDS-PAGE sample buffer
-
Anti-APOBEC3G antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice in the following order: reaction buffer, ATP, ubiquitin, E1, E2, and the substrate APOBEC3G.
-
Initiation of Reaction: Initiate the reaction by adding the Vif-CBFβ complex and the CUL5/RBX2-EloB/C components.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Analyze the reaction products by SDS-PAGE and Western blotting using an anti-APOBEC3G antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated APOBEC3G will be observed in the complete reaction mixture.
Single-Cycle Infectivity Assay
This assay measures the infectivity of viral particles produced in the presence or absence of Vif and APOBEC3G.
Materials:
-
HEK293T producer cells
-
TZM-bl or similar indicator cells (e.g., expressing luciferase or β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 proviral plasmid (wild-type and ΔVif)
-
APOBEC3G expression plasmid
-
Transfection reagent
-
Luciferase or β-galactosidase assay reagents
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 proviral plasmid (wild-type or ΔVif) and, where indicated, the APOBEC3G expression plasmid.
-
Virus Harvest and Quantification: After 48-72 hours, harvest the culture supernatants containing the viral particles. Clear the supernatants by centrifugation and filtration. Quantify the amount of virus produced, typically by measuring the p24 capsid protein concentration using an ELISA.
-
Infection of Indicator Cells: Normalize the viral stocks based on p24 concentration and use them to infect the TZM-bl indicator cells in a 96-well plate format.
-
Measurement of Infectivity: After 48 hours of infection, lyse the indicator cells and measure the reporter gene activity (luciferase or β-galactosidase). Viral infectivity is proportional to the reporter activity.
Conclusion and Future Directions
HIV-1 Vif is a critical viral protein that plays a central role in overcoming the host's innate immune defenses. Its ability to hijack the cellular ubiquitin-proteasome machinery to degrade antiviral APOBEC3 proteins is a remarkable example of viral adaptation. The detailed understanding of Vif's function, its interactions with cellular partners, and the development of robust experimental assays have paved the way for the exploration of Vif as a novel therapeutic target. Inhibitors that disrupt the Vif-APOBEC3 interaction or the formation of the Vif-E3 ligase complex hold the potential to restore the potent antiviral activity of APOBEC3 proteins and represent a promising avenue for the development of new anti-HIV-1 therapies. Future research will likely focus on the high-resolution structural determination of the complete Vif-E3 ligase-APOBEC3 complex to facilitate structure-based drug design and further unravel the intricacies of this crucial host-pathogen interaction.
References
- 1. Determinants of Efficient Degradation of APOBEC3 Restriction Factors by HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Vif in Stability of the Human Immunodeficiency Virus Type 1 Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dominant Negative Mutants of Human Immunodeficiency Virus Type 1 Viral Infectivity Factor (Vif) Disrupt Core-Binding Factor Beta-Vif Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-Depth Guide to the APOBEC3G Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G) stands as a pivotal component of the human innate immune system, acting as a potent cellular restriction factor against a range of retroviruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] This protein exerts its antiviral effects through a sophisticated and powerful mechanism, primarily by inducing catastrophic mutations in the viral genome during its replication cycle. However, viruses like HIV-1 have co-evolved to counteract this defense, leading to a molecular arms race between host and pathogen. This technical guide provides a comprehensive overview of the core antiviral mechanisms of APOBEC3G, the viral countermeasures, quantitative insights into its activity, and the experimental protocols used to elucidate its function.
Core Antiviral Mechanisms of APOBEC3G
APOBEC3G employs a dual strategy to inhibit viral replication, comprising a dominant, deaminase-dependent pathway and a secondary, deaminase-independent pathway.[4][5]
Deaminase-Dependent Mechanism: G-to-A Hypermutation
The primary and most potent antiviral action of APOBEC3G is its function as a single-stranded DNA (ssDNA) cytidine (B196190) deaminase. This process can be broken down into several key steps:
-
Virion Encapsidation: During the assembly of new viral particles in an infected cell, APOBEC3G is incorporated into the budding virions. This packaging is crucial for its antiviral activity in the next round of infection.
-
Targeting Reverse Transcription: Once the virion infects a new cell, it releases its contents, including APOBEC3G and the viral RNA genome. As the viral enzyme reverse transcriptase (RT) begins to synthesize the first, minus-strand of viral DNA from the RNA template, it creates a temporary ssDNA intermediate.
-
Cytidine Deamination: APOBEC3G targets this nascent minus-strand ssDNA, catalytically converting deoxycytidine (dC) residues to deoxyuridine (dU). APOBEC3G preferentially targets dC within a 5'-CC-3' dinucleotide context (reading the minus strand).
-
G-to-A Hypermutation: When the virus synthesizes the complementary plus-strand DNA, the cellular replication machinery reads the dU bases as deoxythymidine (dT). This results in the incorporation of deoxyadenosine (B7792050) (dA) in the new plus-strand. The ultimate outcome is a massive number of guanosine-to-adenosine (G-to-A) mutations in the viral genome.
-
Viral Inactivation: These extensive mutations, termed "hypermutation," lead to the production of non-functional viral proteins, premature stop codons, and a failure to establish a productive infection, a phenomenon described as an "error catastrophe".
A mathematical-experimental investigation has quantified the profound impact of this pathway, demonstrating that 99.3% of APOBEC3G's total antiviral effect against HIV-1 is dependent on its deaminase activity .
Deaminase-Independent Mechanisms
While less significant than hypermutation, APOBEC3G can also inhibit HIV-1 through mechanisms that do not require its catalytic activity. These are generally attributed to the protein's ability to bind nucleic acids and other viral proteins.
-
Inhibition of Reverse Transcription: APOBEC3G can physically impede the process of reverse transcription. By binding to the viral RNA or ssDNA with high affinity, it can act as a "roadblock," hindering the progression of the reverse transcriptase enzyme along its template. Studies have shown that in the presence of APOBEC3G, the accumulation of late reverse transcription products is significantly reduced.
-
Interference with Proviral Integration: Some evidence suggests that APOBEC3G can interact with the viral integrase protein, a key factor for the integration of viral DNA into the host cell's genome, thereby inhibiting the formation of proviral DNA.
Viral Countermeasure: The Role of HIV-1 Vif
HIV-1 has evolved a powerful antagonist to APOBEC3G: the Viral infectivity factor (Vif) protein. Vif's primary function is to neutralize APOBEC3G in the virus-producing cell, thereby preventing its incorporation into new virions.
Vif achieves this by hijacking the host cell's own protein degradation machinery. The process is as follows:
-
Complex Formation: Vif acts as an adaptor protein, forming a complex with cellular proteins Cullin5 (Cul5), Elongin B/C (EloB/C), and Core-binding factor β (CBFβ) to assemble an E3 ubiquitin ligase complex.
-
APOBEC3G Recruitment: Vif binds directly to APOBEC3G, recruiting it to this newly formed E3 ligase complex.
-
Polyubiquitination: The E3 ligase complex catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to specific lysine (B10760008) residues on APOBEC3G.
-
Proteasomal Degradation: This polyubiquitin (B1169507) chain acts as a signal for the cell's proteasome, which recognizes and degrades the tagged APOBEC3G protein.
By inducing the degradation of APOBEC3G, Vif ensures that the protein is not packaged into new virions, allowing the virus to successfully infect subsequent cells without the threat of hypermutation.
References
- 1. Core-binding factor β increases the affinity between human Cullin 5 and HIV-1 Vif within an E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APOBEC3G Inhibits Elongation of HIV-1 Reverse Transcripts | PLOS Pathogens [journals.plos.org]
- 3. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deaminase-independent inhibition of HIV-1 reverse transcription by APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PROTAC Targeted Protein Degradation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own machinery to induce its degradation. This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins, overcome resistance mechanisms, and achieve prolonged pharmacological effects at sub-stoichiometric concentrations. This guide provides a comprehensive technical overview of the PROTAC mechanism of action, detailed experimental protocols for its characterization, and quantitative data to benchmark PROTAC performance.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The fundamental mechanism of action involves co-opting the cell's natural protein disposal pathway, the ubiquitin-proteasome system (UPS).[3][4]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a key ternary complex.[5] The stability and conformation of this complex are critical determinants of degradation efficiency.
-
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading tagged proteins. The proteasome unfolds and proteolytically dismantles the POI into small peptides.
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released and can catalytically trigger the degradation of multiple POI molecules. This catalytic nature allows for potent effects at low concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of a Potent Diarylpyrimidine-Based HIV-1 Inhibitor: A Technical Overview of Compound 5m
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-72, also referred to as compound 5m. This compound belongs to the class of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone in the treatment of HIV-1 infections. This document details the mechanism of action, synthetic pathways, and key experimental data associated with this class of potent antiviral agents.
Introduction to Diarylpyrimidine NNRTIs
The diarylpyrimidine (DAPY) series of compounds have emerged as a highly successful class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the fight against HIV-1.[1][2] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle.[3] Compound 5m, designated as this compound, is a potent member of this class, demonstrating significant activity against both wild-type and clinically relevant mutant strains of HIV-1.
Mechanism of Action
This compound (compound 5m) functions as a non-nucleoside reverse transcriptase inhibitor. The general mechanism for this class of drugs involves binding to the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This binding event is non-competitive with respect to the nucleoside triphosphates. The inhibitor's presence in this allosteric site distorts the polymerase active site, thereby preventing the enzyme from efficiently catalyzing the synthesis of viral DNA from the RNA template.
References
- 1. Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Vif Inhibitors: A Technical Guide for Drug Development
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif) is a crucial accessory protein essential for viral replication and pathogenesis in relevant host environments. Vif's primary function is to counteract the host's intrinsic antiviral defense mediated by the APOBEC3 (apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3) family of cytidine (B196190) deaminases, particularly APOBEC3G (A3G).[1][2] Vif orchestrates the ubiquitination and subsequent proteasomal degradation of A3G by hijacking a cellular E3 ubiquitin ligase complex.[3] This protective action prevents A3G from being incorporated into new virions, where it would otherwise induce hypermutations in the viral genome, rendering the virus non-infectious. The absence of a human homologue makes Vif an attractive and promising target for the development of novel anti-HIV-1 therapeutics.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Vif inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
The Vif-APOBEC3G Axis: A Prime Target for Antiviral Intervention
Vif-mediated degradation of A3G is a multi-step process involving the formation of a pentameric complex. Vif acts as a scaffold, recruiting cellular proteins Elongin B (EloB), Elongin C (EloC), Cullin 5 (CUL5), and core-binding factor beta (CBFβ) to form a functional E3 ubiquitin ligase complex that targets A3G for polyubiquitination and degradation. The intricate network of protein-protein interactions within this complex presents multiple interfaces that can be targeted by small molecule or peptide inhibitors to disrupt Vif function and restore the antiviral activity of A3G.
Below is a diagram illustrating the Vif-mediated degradation of APOBEC3G.
Structure-Activity Relationship of Vif Inhibitors
The development of Vif inhibitors has focused on several chemical scaffolds, with the most extensively studied being derivatives of the small molecule RN-18.
Thioether- and Benzamide-based Inhibitors (RN-18 Analogues)
RN-18 was one of the first potent small-molecule inhibitors of Vif function identified through high-throughput screening. Its structure consists of three aromatic rings (A, B, and C) connected by a thioether and an amide linker. Extensive SAR studies have been conducted on this scaffold to improve its potency and pharmacological properties.
Table 1: SAR of RN-18 Analogues - Modifications of Ring C
| Compound | R | IC50 in H9 cells (µM) | IC50 in MT-4 cells (µM) |
| RN-18 (1) | 2-OCH3 | 6 | >100 |
| 4a | H | >50 | >50 |
| 4b | 3-OCH3 | >50 | >50 |
| 4c | 4-OCH3 | >50 | >50 |
| 4d | 2-CH3 | 15 | >100 |
| 4e | 2-Cl | 10 | >100 |
| 4f | 2-Br | 8 | >100 |
| 4g | 2-I | 6 | >100 |
| 4h | 2-OCF3 | 20 | >100 |
| 4i | 2-OSO2CH3 | 6 | >100 |
| 4j | 2-NO2 | >50 | >50 |
| 4k | 2-CF3 | >50 | >50 |
Data compiled from Ali et al., 2012.
The data in Table 1 indicates that a substituent at the ortho-position of Ring C is crucial for activity, with a methoxy (B1213986) group being optimal. Halogen substitutions at this position are also well-tolerated.
Table 2: SAR of RN-18 Analogues - Modifications of Linkers and Ring A
| Compound | Bridge A-B | Bridge B-C | Ring A R | IC50 in H9 cells (µM) |
| RN-18 (1) | -S- | -CONH- | 4-NO2 | 6 |
| 5 | -O- | -CONH- | 4-NO2 | 4 |
| 8a | -S- | -NHCO- | 4-NO2 | 8 |
| 8b | -O- | -NHCO- | 4-NO2 | 5 |
| 11 | -S- | -SO2NH- | 4-NO2 | 5 |
| 12 | -S- | -NHSO2- | 4-NO2 | >50 |
| 17 | -S- | -CONH- | 4-NH2 | 4 |
| 19 | -S- | -CONH- | 4-N(CH3)2 | 3 |
Data compiled from Ali et al., 2012.
Isosteric replacement of the thioether linker with an ether linkage was well-tolerated and in some cases, led to improved activity. Reversing the amide linker was also tolerated, while replacing it with a sulfonamide maintained activity. Modifications to the nitro group on Ring A to more soluble amine derivatives also resulted in potent inhibitors.
Peptide-based Inhibitors
Peptides derived from Vif itself have been designed to competitively inhibit Vif's interaction with its cellular partners. VMP-63 and VMP-108 are two such peptides that target the Vif-CBFβ interface.
Table 3: Activity of Vif-Derived Peptide Inhibitors
| Peptide | Target Interface | IC50 (µM) |
| VMP-63 | Vif-CBFβ | 49.4 |
| VMP-108 | Vif-CBFβ | 55.1 |
Data from Du et al., 2024.
These peptides were shown to protect A3G from Vif-mediated degradation by specifically blocking the Vif-CBFβ interaction.
Experimental Protocols for Vif Inhibitor Evaluation
A variety of biochemical, biophysical, and cell-based assays are employed to identify and characterize Vif inhibitors.
Workflow for Vif Inhibitor Screening and Characterization
The general workflow for identifying and validating Vif inhibitors is depicted below.
Key Experimental Methodologies
1. Vif-Mediated APOBEC3G Degradation Assay
This cell-based assay is fundamental for assessing the ability of a compound to rescue A3G from Vif-mediated degradation.
-
Principle: HEK293T cells are co-transfected with plasmids expressing Vif and a tagged version of A3G (e.g., A3G-eGFP or A3G-HA). In the presence of functional Vif, the A3G protein is degraded. A successful inhibitor will block this degradation, leading to an increase in the A3G signal.
-
Protocol Outline:
-
Seed HEK293T cells in 12-well plates.
-
Co-transfect cells with expression vectors for Vif and tagged-A3G using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for 48 hours.
-
Harvest the cells and lyse them in a suitable buffer.
-
Analyze the cell lysates by Western blotting using antibodies against the A3G tag (e.g., anti-HA or anti-GFP) and Vif. A loading control such as β-actin or GAPDH should be included.
-
Alternatively, for fluorescently tagged A3G, the percentage of fluorescent cells or the mean fluorescence intensity can be quantified by flow cytometry.
-
2. Antiviral Activity Assay in Permissive vs. Non-permissive Cells
This assay determines the Vif-specific antiviral activity of a compound.
-
Principle: HIV-1 requires Vif for replication in non-permissive cells (which express A3G, e.g., H9, CEM), but not in permissive cells (which lack A3G, e.g., MT-4, CEM-SS). A Vif-specific inhibitor will block HIV-1 replication only in non-permissive cells.
-
Protocol Outline:
-
Seed permissive (e.g., MT-4) and non-permissive (e.g., H9) T-cell lines in 24-well plates.
-
Pre-treat the cells with various concentrations of the test compound or a vehicle control for 12-24 hours.
-
Infect the cells with a known amount of wild-type HIV-1.
-
Maintain the cultures for 10-15 days, replenishing the medium and compound every 2-3 days.
-
Monitor viral replication by measuring the reverse transcriptase (RT) activity or p24 antigen concentration in the culture supernatants at regular intervals.
-
Calculate the IC50 values for the compound in both cell lines.
-
3. Co-immunoprecipitation (Co-IP) for Vif Protein Interactions
Co-IP is used to investigate whether an inhibitor disrupts the interaction between Vif and its binding partners (e.g., A3G, CBFβ, EloC).
-
Principle: An antibody against a tagged "bait" protein (e.g., HA-Vif) is used to pull it down from a cell lysate. If a "prey" protein is bound to the bait, it will also be pulled down and can be detected by Western blotting.
-
Protocol Outline:
-
Co-transfect HEK293T cells with plasmids expressing the tagged bait protein (e.g., HA-Vif) and the prey protein.
-
Treat the cells with the test compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody against the bait protein's tag.
-
Add protein A/G-coupled beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against both the bait and prey proteins.
-
4. In Vitro Ubiquitination Assay
This biochemical assay directly assesses the ubiquitination of A3G mediated by the Vif-E3 ligase complex.
-
Principle: Recombinant E1, E2, ubiquitin, an ATP-regenerating system, and the Vif-E3 ligase complex are incubated with a substrate (A3G). The transfer of ubiquitin to A3G is detected by Western blotting.
-
Protocol Outline:
-
Set up a reaction mixture containing an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified Vif-E3 ligase complex in a ubiquitination buffer.
-
Add the substrate (e.g., purified A3G).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-A3G antibody to detect the higher molecular weight ubiquitinated forms of A3G.
-
5. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful biophysical technique for quantifying the binding affinity and kinetics between an inhibitor and its target or between the proteins of the Vif complex.
-
Principle: One molecule (the ligand) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Protocol Outline:
-
Immobilize the purified ligand (e.g., Vif or a Vif complex) onto a suitable SPR sensor chip.
-
Inject a series of concentrations of the analyte (e.g., the inhibitor or a binding partner like A3G) over the sensor surface.
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion and Future Directions
The Vif-APOBEC3G axis remains a highly validated and promising target for the development of a new class of anti-HIV drugs. Significant progress has been made in identifying and optimizing small molecule inhibitors, with compounds like RN-18 and its analogues demonstrating potent and specific antiviral activity. The elucidation of the crystal structure of the Vif-E3 ligase complex provides a solid foundation for structure-based drug design. Future efforts should focus on exploring diverse chemical scaffolds to identify novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols outlined in this guide provide a robust framework for the discovery, characterization, and optimization of the next generation of Vif inhibitors, which have the potential to be valuable additions to the armamentarium against HIV-1.
References
- 1. Synthesis and Structure-Activity Relationship Studies of HIV-1 Virion Infectivity Factor (Vif) Inhibitors that Block Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights for HIV-1 therapeutic strategies targeting Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Vif in HIV-1 Pathogenesis and Evasion of Host Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Human Immunodeficiency Virus type 1 (HIV-1) viral infectivity factor (Vif) is a small, basic protein indispensable for viral replication and pathogenesis in relevant host cells, including primary CD4+ T cells and macrophages.[1] Vif's primary and most well-characterized function is to counteract the potent antiviral activity of the host's intrinsic cellular defense mechanisms, specifically the apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of cytidine (B196190) deaminases.[2][3] By orchestrating the degradation of these host restriction factors, Vif ensures the production of infectious viral progeny, thereby facilitating viral spread and contributing significantly to immune evasion. This technical guide provides an in-depth examination of Vif's molecular functions, its impact on HIV-1 pathogenesis, and the experimental methodologies used to elucidate its mechanisms, offering a comprehensive resource for researchers and drug development professionals.
The Vif-APOBEC3 Axis: A Molecular Arms Race
The central role of Vif in the HIV-1 life cycle revolves around its ability to neutralize the antiviral effects of several APOBEC3 proteins, most notably APOBEC3G (A3G) and APOBEC3F (A3F).[4] In the absence of Vif, these enzymes are encapsidated into budding virions.[5] Upon infection of a new cell, the packaged APOBEC3 proteins induce extensive G-to-A hypermutations in the nascent reverse-transcribed viral DNA, leading to non-functional viral proteins and abortive infection.[6]
Vif counteracts this host defense by hijacking the cellular ubiquitin-proteasome system to mediate the degradation of APOBEC3 proteins.[6][7][8] This is achieved by Vif acting as a substrate receptor, forming an E3 ubiquitin ligase complex with several host cellular factors.[2][9]
1.1. The Vif E3 Ubiquitin Ligase Complex
Vif orchestrates the assembly of a Cullin 5 (CUL5)-RING E3 ubiquitin ligase complex.[9][10][11] The key cellular components recruited by Vif include:
-
Cullin 5 (CUL5): A scaffold protein that forms the backbone of the E3 ligase complex.[9]
-
Elongin B (EloB) and Elongin C (EloC): Adaptor proteins that link Vif to the CUL5 scaffold.[9][12]
-
Core-binding factor beta (CBFβ): A crucial cellular cofactor that stabilizes Vif and is required for the degradation of A3G.[13][14]
-
Rbx2: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[9]
Vif itself contains specific motifs that are essential for these interactions, including a BC box for Elongin C binding and a novel zinc-finger motif for CUL5 interaction.[4][12]
Quantitative Impact of Vif on HIV-1 Infectivity and APOBEC3G Degradation
The functional consequence of Vif's activity is a dramatic increase in viral infectivity. The presence of Vif can enhance the infectivity of viral particles by several orders of magnitude in non-permissive cells that express APOBEC3 proteins.[1]
| Parameter | Vif-deficient HIV-1 | Wild-type HIV-1 | Fold Change | Reference |
| Viral Infectivity (relative units) | ~1 | ~1000 | ~1000-fold increase | [1] |
| APOBEC3G levels in producer cells | High | Significantly Reduced | - | [6] |
| APOBEC3G incorporation into virions | High | Markedly Reduced | - | [15] |
| G-to-A mutation frequency in viral DNA | High | Low | - | [16] |
Vif's Contribution to HIV-1 Pathogenesis
Beyond its primary role in neutralizing APOBEC3 proteins, Vif contributes to HIV-1 pathogenesis through several mechanisms:
-
T-cell Cytopathicity: Vif, along with the viral protein Vpr, has been identified as necessary for the cytopathic effects induced by HIV-1 in T cells, leading to their depletion.[5]
-
Cell Cycle Arrest: Vif has been implicated in inducing a G2 cell cycle arrest, a function it shares with Vpr.[1] Interestingly, Vif can also mediate the degradation of Vpr, suggesting a complex regulatory interplay.[17]
-
Modulation of Viral Assembly: Vif interacts with the viral Gag protein, viral protease, and RNA, suggesting a role in the correct assembly and stability of the viral particle.[18]
Mechanisms of Immune Evasion
Vif is a key player in HIV-1's strategy to evade the host's innate immune system. By degrading APOBEC3 proteins, Vif effectively dismantles a critical line of antiviral defense. Furthermore, by sequestering CBFβ, Vif may disrupt the normal function of the RUNX transcription factors, which are involved in regulating genes related to immune responses.[19]
Visualizing Vif-Mediated Processes
Caption: Workflow for demonstrating Vif-APOBEC3G interaction.
5.3. Vif's Role in HIV-1 Immune Evasion
Caption: Vif's critical role in overcoming host defenses.
Experimental Protocols
6.1. Co-Immunoprecipitation (Co-IP) for Vif-APOBEC3G Interaction
This protocol is designed to demonstrate the physical interaction between Vif and APOBEC3G in a cellular context.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids expressing tagged Vif (e.g., FLAG-Vif) and tagged APOBEC3G (e.g., HA-A3G) using a suitable transfection reagent.
-
-
Cell Lysis:
-
48 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-HA antibody (to pull down A3G) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Add 30 µl of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three times with 1 ml of IP lysis buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein complexes by adding 40 µl of 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with anti-FLAG antibody to detect co-immunoprecipitated Vif and anti-HA antibody to confirm the immunoprecipitation of A3G.
-
6.2. Single-Cycle Infectivity Assay
This assay measures the infectivity of HIV-1 particles produced in the presence or absence of Vif.
-
Virus Production:
-
Co-transfect HEK293T cells with an HIV-1 proviral plasmid (either wild-type or Vif-deficient), a plasmid expressing the VSV-G envelope protein, and a plasmid expressing APOBEC3G.
-
48 hours post-transfection, harvest the culture supernatants containing pseudotyped viral particles.
-
Normalize the virus preparations by p24 antigen concentration using an ELISA.
-
-
Infection of Target Cells:
-
Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.
-
Infect the cells with serial dilutions of the normalized virus preparations.
-
-
Quantification of Infectivity:
-
48 hours post-infection, lyse the cells and measure luciferase activity using a luminometer.
-
Infectivity is reported as relative light units (RLU) per ng of p24.
-
Vif as a Therapeutic Target
Given its essential role in viral replication and the absence of a cellular homolog, Vif represents an attractive target for the development of novel anti-HIV-1 therapeutics. [20][21]Strategies for targeting Vif include:
-
Inhibiting Vif-APOBEC3 interaction: Small molecules that block the binding of Vif to APOBEC3 proteins would restore the host's innate antiviral defense. [4]* Disrupting the Vif-E3 ligase complex: Inhibitors that prevent the interaction of Vif with CBFβ or other components of the E3 ligase complex would block APOBEC3 degradation. [14]* Promoting Vif degradation: Compounds that enhance the degradation of Vif itself could also be effective. [20]
Conclusion
The HIV-1 Vif protein is a master manipulator of host cellular processes, playing a central role in overcoming the innate antiviral defenses of the host. Its ability to hijack the ubiquitin-proteasome system to degrade APOBEC3 proteins is critical for the production of infectious virus and the establishment of a spreading infection. A thorough understanding of the molecular mechanisms of Vif function, as detailed in this guide, is paramount for the development of new therapeutic strategies aimed at disabling this key viral weapon and empowering the host's natural immunity to combat HIV-1 infection.
References
- 1. Frontiers | HIV-1 Vif: a guardian of the virus that opens up a new era in the research field of restriction factors [frontiersin.org]
- 2. Structural insights for HIV-1 therapeutic strategies targeting Vif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral infectivity factor - Wikipedia [en.wikipedia.org]
- 4. Identification of Two Distinct Human Immunodeficiency Virus Type 1 Vif Determinants Critical for Interactions with Human APOBEC3G and APOBEC3F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vif and Vpr accessory proteins independently cause HIV-1-induced T cell cytopathicity and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vif overcomes the innate antiviral activity of APOBEC3G by promoting its degradation in the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights for HIV-1 therapeutic strategies targeting Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of HIV-1 Vif-mediated E3 ligase targeting of host APOBEC3H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Insight into the Human Immunodeficiency Virus Vif SOCS Box and Its Role in Human E3 Ubiquitin Ligase Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vif hijacks CBF – β to degrade APOBEC3G and promote HIV–1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Human Immunodeficiency Virus Type 1 Vif Protein Reduces Intracellular Expression and Inhibits Packaging of APOBEC3G (CEM15), a Cellular Inhibitor of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 Viral Infectivity Factor (Vif) Alters Processive Single-stranded DNA Scanning of the Retroviral Restriction Factor APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of Vif during HIV-1 infection: interaction with novel host cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multifaceted HIV-1 Vif interactions with Human E3 Ubiquitin Ligase and APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are HIV-1 Vif inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to PROTACs for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats and the development of resistance to existing antiviral drugs necessitate innovative therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs).[1][3] This technology holds immense promise for antiviral therapy by enabling the degradation of essential viral or host proteins required for viral replication, thereby offering a potent and potentially resistance-evading therapeutic modality.[4][5]
This in-depth technical guide provides a comprehensive overview of the core principles of PROTACs and their application in antiviral drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, design and synthesis, experimental evaluation, and specific applications of PROTACs against a range of viral pathogens.
Core Principles of PROTAC Technology
Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ligase, thereby hijacking the UPS to tag the target protein for degradation.
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This induced proximity is the crucial first step.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage another target protein and E3 ligase, continuing its catalytic cycle of degradation.
This event-driven mechanism allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.
Design and Synthesis of Antiviral PROTACs
The modular nature of PROTACs allows for rational design and synthesis. Key considerations include:
-
Target Selection: The target can be either a viral protein essential for replication or a host factor that the virus hijacks.
-
Warhead Selection: A ligand with sufficient binding affinity for the target protein is required. This can be a known inhibitor or a newly discovered binder.
-
E3 Ligase Ligand Selection: The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL), due to the availability of well-characterized small molecule ligands (e.g., thalidomide (B1683933) derivatives for CRBN and VHL-1 for VHL).
-
Linker Optimization: The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex. Optimization of the linker is often an empirical process.
General synthetic strategies often involve a modular approach, such as "click chemistry" or solid-phase synthesis, to efficiently generate libraries of PROTACs with varying linkers for optimization.[6][7]
Antiviral PROTACs: Targeting Viral and Host Proteins
PROTACs offer a versatile platform for antiviral therapy by targeting a wide range of viral and host proteins.
Targeting Viral Proteins
Directly targeting essential viral proteins for degradation is a primary strategy. This approach can rapidly reduce the viral load and inhibit replication.
-
Target: Neuraminidase (NA): Neuraminidase is a crucial enzyme for the release of progeny virions from infected cells. Oseltamivir-based PROTACs have been developed that recruit the VHL E3 ligase to degrade NA, exhibiting potent antiviral activity against both wild-type and oseltamivir-resistant strains.
-
Target: Main Protease (Mpro or 3CLpro): Mpro is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins.[8][9] Several PROTACs have been designed to degrade Mpro, demonstrating the potential to halt viral replication.
Targeting Host Proteins
An alternative strategy is to target host factors that are essential for the viral life cycle. This approach may be less susceptible to viral resistance, as the target is a host protein.
-
Target: Nef: The HIV-1 Nef protein is a key virulence factor that manipulates host cell signaling pathways to promote viral replication and immune evasion.[10][11] PROTACs have been developed to degrade Nef, leading to the restoration of immune surveillance and suppression of viral replication.[12][13][14][15]
-
Target: NS3/4A Protease: The NS3/4A protease is essential for processing the HCV polyprotein. Telaprevir-based PROTACs have been shown to induce the degradation of NS3/4A, including drug-resistant mutants.[16]
-
Target: HBV Core Protein (HBc): HBc is a multifunctional protein involved in viral replication and assembly. PROTACs targeting HBc for degradation are being explored as a potential therapy for chronic hepatitis B.
Quantitative Data for Antiviral PROTACs
The efficacy of PROTACs is quantified by several key parameters:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
EC50: The concentration of a PROTAC that provides 50% of the maximal antiviral effect.
Table 1: Selected Antiviral PROTACs and their Efficacy Data
| Virus | Target Protein | PROTAC | E3 Ligase | DC50 | Dmax (%) | EC50 | Reference |
| Influenza A (H1N1) | Neuraminidase | Compound 8e | VHL | < 2.27 µM | >50% | 0.33 µM | [2][17] |
| Influenza A | Polymerase | APL-16-5 | TRIM25 | N/A | N/A | 0.28 µM | [2] |
| SARS-CoV-2 | Main Protease (Mpro) | Compound 18 | CRBN | 27 µM | >50% | 0.71-4.6 µM | [17] |
| SARS-CoV-2 | (Host) PGES-2 (initially suspected) | PROTAC 6 | VHL | N/A | N/A | 890 nM | [17] |
| HCV | NS3/4A Protease | DGY-08-097 | CRBN | 50 nM | >90% | N/A | [2] |
| HIV-1 | Nef | Multiple | CRBN/VHL | N/A | >80% | N/A | [12][13][14][15][18] |
N/A: Data not available in the cited sources.
Experimental Protocols
A rigorous experimental workflow is essential for the discovery and validation of antiviral PROTACs.
General Workflow for Antiviral PROTAC Development
Key Experimental Methodologies
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Objective: To determine the concentration of a PROTAC required to inhibit viral replication.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates and grow to confluency.
-
Virus and PROTAC Preparation: Prepare serial dilutions of the PROTAC. Mix a standard amount of virus with each PROTAC dilution and incubate to allow for interaction.
-
Infection: Remove the culture medium from the cells and infect with the virus-PROTAC mixtures. Include a virus-only control and a mock-infected control.
-
Overlay: After a short adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each PROTAC concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Objective: To assess the cytotoxicity of the PROTAC on host cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a range of PROTAC concentrations for a specified duration.
-
Addition of Viability Reagent: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to the wells.
-
Incubation: Incubate the plates to allow for the metabolic conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathways Targeted by Antiviral PROTACs
Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of their degradation.
HIV-1 Nef Signaling
HIV-1 Nef is a multifunctional protein that manipulates several host cell signaling pathways to enhance viral replication and evade the immune system. Key functions of Nef include the downregulation of cell surface receptors like CD4 and MHC-I. By degrading Nef, PROTACs can restore the normal function of these pathways.
SARS-CoV-2 Mpro in Viral Replication
The SARS-CoV-2 Mpro is essential for processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), which form the replication and transcription complex (RTC). Degradation of Mpro would halt this process, thereby inhibiting viral replication.
Conclusion
PROTAC technology represents a powerful and versatile platform for the development of novel antiviral therapeutics. By harnessing the cell's own protein degradation machinery, PROTACs offer the potential for highly potent, catalytic, and sustained target engagement. The ability to target both viral and host proteins, including those previously considered "undruggable," opens up new avenues for combating a wide range of viral infections. While challenges remain in optimizing the drug-like properties of these molecules, the rapid progress in the field suggests that PROTAC-based antiviral therapies will play an increasingly important role in the future of infectious disease treatment. This guide provides a foundational understanding for researchers and drug developers to explore and contribute to this exciting and rapidly evolving field.
References
- 1. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. PROTACs in Antivirals: Current Advancements and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human Immunodeficiency Virus Type 1 Nef: Adapting to Intracellular Trafficking Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of HIV pathogenesis and T-cell signaling by HIV-1 Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-mediated degradation of HIV-1 Nef efficiently restores cell-surface CD4 and MHC-I expression and blocks HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-mediated Degradation of HIV-1 Nef Efficiently Restores Cell-surface CD4 and MHC-I Expression and Blocks HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC-mediated Degradation of HIV-1 Nef Efficiently Restores Cell-surface CD4 and MHC-I Expression and Blocks HIV-1 Replication | Semantic Scholar [semanticscholar.org]
- 16. Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure, function, and inhibitor targeting of HIV-1 Nef-effector kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
HIV-1 Inhibitor-72 as a Vif-Targeting Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HIV-1 inhibitor-72, a molecule identified as a ligand for the HIV-1 Viral Infectivity Factor (Vif). This document details its role in the context of a PROTAC (Proteolysis Targeting Chimera) degrader, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Introduction
The human immunodeficiency virus type 1 (HIV-1) Vif protein is an essential accessory protein that counteracts the host's innate antiviral defense mediated by the APOBEC3G (A3G) protein. Vif usurps the cellular ubiquitin-proteasome system to induce the degradation of A3G, thereby preventing its incorporation into new virions and ensuring viral infectivity. The interaction between Vif and A3G represents a promising target for novel anti-HIV-1 therapeutics.
This compound, also referred to as compound 5m in recent literature, is a key component of a novel Vif-targeting PROTAC degrader, L15. As the Vif-targeting ligand, inhibitor-72 directs this chimeric molecule to the Vif protein, initiating its degradation and subsequently restoring the antiviral function of A3G.
Quantitative Data
The following tables summarize the available quantitative data for the Vif-targeting ligand scaffold and the resulting PROTAC degrader.
Table 1: Antiviral Activity of a Vif Inhibitor from the Same Chemical Series as this compound
| Compound | Target | Assay Cell Line | EC50 (µM) | Cytotoxicity (CC50 in H9 cells) | Reference |
| Compound 16 | HIV-1 Vif | H9 cells | 4.62 | Low | [1] |
Note: Data for a closely related compound from the same optimization series.
Table 2: Antiviral Activity and Cytotoxicity of Vif PROTAC Degrader L15 (Containing this compound) [2]
| Compound | Virus Strain | Assay Cell Line | EC50 (µM) | CC50 (µM) |
| L15 | HIV-1IIIB | MT-4 | 33.35 | > 200 |
| L15 | HIV-1kiz002 | PBMCs | 10.53 | > 200 |
| L15 | HIV-1WAN | PBMCs | 8.76 | > 200 |
Signaling Pathway and Mechanism of Action
HIV-1 Vif orchestrates the degradation of A3G by assembling a cellular E3 ubiquitin ligase complex. This compound, as part of the PROTAC degrader L15, is designed to disrupt this process by targeting Vif for degradation.
Caption: Vif-mediated degradation of A3G and the inhibitory action of this compound.
Experimental Protocols
This section outlines the key experimental methodologies employed in the evaluation of Vif inhibitors and their corresponding PROTACs.
Antiviral Activity Assay in MT-4 Cells
This assay determines the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).
Experimental Workflow:
Caption: Workflow for determining the antiviral activity of test compounds.
Methodology:
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates.
-
Compound Preparation: The test compound (e.g., PROTAC L15) is serially diluted to various concentrations.
-
Treatment: The diluted compounds are added to the cells.
-
Infection: Cells are infected with the HIV-1IIIB virus strain.
-
Incubation: The plates are incubated for 4-5 days to allow for viral replication.
-
Quantification: The supernatant is collected, and the amount of HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits p24 production by 50% compared to untreated infected cells is calculated to determine the EC50 value.
Vif Degradation Assay (Western Blot)
This assay is used to confirm that the PROTAC degrader mediates the degradation of the Vif protein.
Experimental Workflow:
Caption: Workflow for assessing Vif protein degradation via Western Blot.
Methodology:
-
Cell Transfection: HEK293T cells are transfected with a plasmid engineered to express the HIV-1 Vif protein.
-
Treatment: The transfected cells are treated with varying concentrations of the PROTAC degrader L15.
-
Incubation: Cells are incubated for 24 to 48 hours to allow for protein degradation.
-
Cell Lysis: The cells are lysed to release total cellular proteins.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the Vif protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme that facilitates detection.
-
Analysis: The protein bands are visualized, and the intensity of the Vif band is quantified relative to the loading control to determine the extent of degradation at different PROTAC concentrations.
Vif-A3G Interaction Assay (Co-Immunoprecipitation)
This assay is used to determine if a compound can disrupt the interaction between Vif and A3G.
Methodology:
-
Cell Co-transfection: HEK293T cells are co-transfected with plasmids expressing tagged versions of Vif (e.g., Myc-tagged) and A3G (e.g., HA-tagged).
-
Treatment: The co-transfected cells are treated with the test compound.
-
Cell Lysis: After incubation, the cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-HA antibody to pull down A3G). The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against both tagged proteins (e.g., anti-Myc to detect co-precipitated Vif and anti-HA to confirm A3G pulldown). A decrease in the amount of co-precipitated Vif in the presence of the compound indicates disruption of the Vif-A3G interaction.
Conclusion
This compound serves as a promising Vif-targeting ligand for the development of novel anti-HIV-1 therapeutics based on the PROTAC technology. The PROTAC degrader L15, which incorporates inhibitor-72, has demonstrated the ability to induce the degradation of Vif and inhibit HIV-1 replication in various cell types. Further optimization of this and related compounds could lead to the development of a new class of antiretroviral drugs that function by restoring the host's natural antiviral defenses. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued research and development of Vif-targeting HIV-1 inhibitors.
References
- 1. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Activity of HIV-1 Inhibitor-72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern, necessitating the development of novel antiviral agents with diverse mechanisms of action. The HIV-1 viral infectivity factor (Vif) is an essential accessory protein that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3G (A3G) protein. Vif targets A3G for proteasomal degradation, thereby preventing its incorporation into progeny virions where it would otherwise induce hypermutation of the viral genome. As Vif is crucial for viral replication in vivo, it represents a promising target for antiretroviral therapy.
HIV-1 inhibitor-72 is a small molecule designed to target the Vif protein. It serves as the Vif-binding component of the Proteolysis Targeting Chimera (PROTAC) Vif degrader-1 (also known as Compound L15). By binding to Vif, this compound facilitates the degradation of this key viral protein, thereby restoring the antiviral function of A3G. These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound and similar compounds targeting HIV-1 Vif.
Data Presentation
The antiviral activity of compounds targeting HIV-1 Vif can be quantified using various in vitro assays. The following table summarizes the antiviral activity of PROTAC Vif degrader-1, which utilizes this compound as the Vif-targeting ligand.
| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM)[1][2] | CC₅₀ (µM)[1] | Therapeutic Index (TI) |
| PROTAC Vif degrader-1 | HIV-1IIIB | MT-2 | p24 Antigen ELISA | 33.35 | > 200 | > 5.99 |
| PROTAC Vif degrader-1 | HIV-1kiz002 | PBMCs | p24 Antigen ELISA | 10.53 | > 200 | > 19.0 |
| PROTAC Vif degrader-1 | HIV-1WAN | PBMCs | p24 Antigen ELISA | 8.76 | > 200 | > 22.8 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Therapeutic Index (TI): Calculated as CC₅₀ / EC₅₀. A higher TI indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for the evaluation of various HIV-1 inhibitors.
HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
This compound or other test compounds
-
96-well cell culture plates
-
Complete RPMI-1640 medium
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Plating: Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of the test compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control (vehicle only).
-
Virus Infection: Infect the cells by adding 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Luciferase Reporter Gene Assay for HIV-1 Infectivity
This assay utilizes a recombinant HIV-1 that expresses a luciferase reporter gene upon infection of target cells, providing a highly sensitive measure of viral entry and replication.
Materials:
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 Env-pseudotyped luciferase reporter virus
-
This compound or other test compounds
-
96-well white, solid-bottom assay plates
-
Complete DMEM medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well white assay plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.
-
Compound and Virus Preparation: In a separate plate, prepare serial dilutions of the test compound. Add a fixed amount of the luciferase reporter virus to each well containing the diluted compound. Incubate this mixture for 1 hour at 37°C.
-
Infection: Transfer the virus-compound mixture to the TZM-bl cell plate.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral infectivity for each compound concentration relative to the "no drug" control. Determine the EC₅₀ value from the dose-response curve.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
Materials:
-
MT-4 cells or TZM-bl cells
-
This compound or other test compounds
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at the same density used in the antiviral assays.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no cell" blank and a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours or 7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "no drug" control. Determine the CC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of action of HIV-1 Vif and its inhibition.
Caption: General workflow for in vitro HIV-1 antiviral assays.
References
Application Note: A Cell-Based Assay for Quantifying HIV-1 Vif-Mediated Protein Degradation
For Research Use Only.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif) is an essential accessory protein that counteracts the host's intrinsic antiviral defenses. Vif orchestrates the degradation of the apolipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3 (APOBEC3) family of proteins, particularly APOBEC3G (A3G) and APOBEC3F (A3F), which would otherwise be incorporated into new virions and inhibit viral replication.[1][2][3] Vif achieves this by hijacking a cellular Cullin 5 (CUL5)-based E3 ubiquitin ligase complex, acting as a substrate receptor to target APOBEC3 proteins for poly-ubiquitination and subsequent proteasomal degradation.[1][4] This mechanism makes the Vif-APOBEC3 interaction a prime target for novel anti-HIV-1 therapeutics. This application note provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of Vif-mediated protein degradation.
Signaling Pathway
The HIV-1 Vif protein forms a complex with several host cellular proteins to induce the degradation of APOBEC3G. Vif binds to Elongin C (EloC), Elongin B (EloB), Cullin 5 (CUL5), and core-binding factor beta (CBFβ) to form an E3 ubiquitin ligase complex. This complex then recruits APOBEC3G, leading to its poly-ubiquitination and subsequent degradation by the proteasome. This action prevents A3G from being packaged into new viral particles.
Caption: Vif-mediated APOBEC3G degradation pathway.
Experimental Workflow
The following protocol is designed for a 96-well plate format, suitable for high-throughput screening of compounds that inhibit Vif-mediated degradation of a fluorescently-tagged substrate, such as YFP-APOBEC3G.
Caption: High-throughput screening workflow for Vif inhibitors.
Quantitative Data Summary
Several small molecules have been identified that inhibit the function of HIV-1 Vif. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized below. These values were determined using various cell-based assays.
| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| RN-18 | 4.5 | CEM | Viral Replication | |
| RN-18 | 10 | H9 | Viral Replication | |
| N.41 | 8.4 | PBMCs | Viral Replication | |
| VEC-5 | 24.48 | HEK293T | A3G Degradation | |
| CV-3 | 8.16 | Non-permissive Lymphocytes | Viral Replication |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells (ATCC CRL-3216).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
pEYFP-APOBEC3G (expression vector for YFP-tagged human A3G).
-
pcDNA-Vif (expression vector for HIV-1 Vif).
-
pEGFP-F (transfection control).
-
-
Transfection Reagent: Polyfect Transfection Reagent (Qiagen) or similar.
-
Test Compounds: Dissolved in DMSO to appropriate stock concentrations.
-
Assay Plates: 96-well, flat-bottom, black-walled plates for fluorescence measurements.
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer.
-
Protease Inhibitor Cocktail.
-
Primary antibodies: anti-GFP, anti-Vif, anti-tubulin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Protocol 1: YFP-A3G Degradation Assay
This protocol is adapted from methods described in several studies for measuring Vif-mediated degradation of a fluorescently tagged substrate.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well black-walled plate in 100 µL of culture medium.
-
Incubate for 24 hours.
Day 2: Transfection
-
Prepare the transfection mix. For each well, combine:
-
50 ng of pEYFP-APOBEC3G plasmid.
-
50 ng of pcDNA-Vif plasmid.
-
Transfection reagent according to the manufacturer's instructions.
-
-
For control wells (no Vif-mediated degradation), replace the pcDNA-Vif plasmid with an empty vector.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the transfection medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate for 20-24 hours.
Day 4: Data Acquisition
-
Fluorescence Measurement:
-
Measure the YFP fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with untransfected cells.
-
Normalize the fluorescence intensity of each well to the average of the control wells (YFP-A3G + empty vector + DMSO).
-
Plot the normalized fluorescence intensity against the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Validation
This protocol is used to visually confirm the degradation of A3G and the effect of inhibitor compounds.
-
Following compound treatment (Day 4 of Protocol 1), aspirate the medium and wash the cells with PBS.
-
Lyse the cells in 50 µL of RIPA buffer containing protease inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-GFP, anti-Vif, anti-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The intensity of the YFP-A3G band should increase with effective inhibitor concentration.
References
- 1. Multifaceted HIV-1 Vif interactions with Human E3 Ubiquitin Ligase and APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demystifying Cell Cycle Arrest by HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying APOBEC3G Levels Following Treatment with HIV-1 Vif Inhibitor-72 (as part of a Vif-targeting PROTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cytidine (B196190) deaminase APOBEC3G (A3G) is a potent intrinsic restriction factor against HIV-1. It functions by inducing hypermutations in the viral genome during reverse transcription. To counteract this defense mechanism, HIV-1 encodes the accessory protein Viral infectivity factor (Vif), which targets A3G for proteasomal degradation. This Vif-A3G axis represents a promising target for novel anti-HIV-1 therapies. Inhibiting Vif's ability to degrade A3G can restore the cell's natural antiviral activity.
"HIV-1 inhibitor-72" has been identified as a ligand for a Proteolysis Targeting Chimera (PROTAC) designed to degrade HIV-1 Vif[1]. This PROTAC, referred to as "PROTAC Vif degrader-1" or L15, utilizes this compound to bind to Vif, while another part of the molecule recruits the cell's E3 ubiquitin ligase machinery, leading to the specific degradation of Vif[1][2][3]. By degrading Vif, this PROTAC is expected to rescue APOBEC3G from degradation, thereby increasing its intracellular levels and enhancing its antiviral activity.
These application notes provide detailed protocols for quantifying the levels of APOBEC3G in HIV-1 expressing cells following treatment with a Vif-degrading PROTAC that utilizes this compound.
Data Presentation
Table 1: Representative Data on the Effect of PROTAC Vif Degrader-1 on Vif and APOBEC3G Protein Levels
The following table illustrates the expected dose-dependent effect of PROTAC Vif degrader-1 (containing the this compound ligand) on the steady-state levels of HIV-1 Vif and endogenous APOBEC3G in a suitable human T-cell line (e.g., H9 or CEM-T4) expressing HIV-1 with a functional Vif protein. Data is presented as a percentage of the vehicle-treated control.
| PROTAC Vif Degrader-1 Conc. (µM) | Mean Vif Protein Level (% of Control) ± SD | Mean APOBEC3G Protein Level (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.8 |
| 0.1 | 85.3 ± 4.9 | 115.7 ± 7.1 |
| 0.5 | 52.1 ± 6.1 | 158.3 ± 8.5 |
| 1.0 | 28.7 ± 3.8 | 210.4 ± 10.2 |
| 5.0 | 15.4 ± 2.9 | 245.1 ± 12.6 |
| 10.0 | 12.8 ± 2.5 | 251.3 ± 13.1 |
Note: This table presents illustrative data based on the described mechanism of action of Vif-degrading PROTACs. Actual results may vary depending on the experimental conditions.
Mandatory Visualizations
Caption: Mechanism of Vif-mediated APOBEC3G degradation and its reversal by a Vif-targeting PROTAC.
Caption: Experimental workflow for quantifying Vif and APOBEC3G protein levels by Western blot.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with PROTAC Vif Degrader-1
This protocol describes the general procedure for culturing human T-cell lines, transfecting them with an HIV-1 proviral plasmid, and treating them with the Vif-degrading PROTAC.
Materials:
-
Human T-cell line permissive to HIV-1 replication (e.g., H9, CEM-T4)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
HIV-1 proviral plasmid encoding a functional Vif protein (e.g., pNL4-3)
-
Transfection reagent suitable for suspension cells (e.g., electroporation or lipid-based reagents)
-
PROTAC Vif degrader-1 (containing this compound)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
Procedure:
-
Maintain the T-cell line in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Transfect the cells with the Vif-expressing HIV-1 proviral plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow the cells to recover for 4-6 hours post-transfection.
-
Prepare serial dilutions of the PROTAC Vif degrader-1 in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Add the diluted PROTAC or vehicle control to the appropriate wells.
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Quantification of Vif and APOBEC3G by Western Blot
This protocol details the steps for preparing cell lysates and performing a Western blot to detect and quantify the levels of Vif and APOBEC3G.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-HIV-1 Vif antibody
-
Mouse anti-APOBEC3G antibody
-
Rabbit or mouse anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: a. Harvest the treated cells by centrifugation at 500 x g for 5 minutes. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with protease inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer. c. Boil the samples at 95°C for 5-10 minutes. d. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibodies against Vif, APOBEC3G, and a loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 5-10 minutes each. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities for Vif, APOBEC3G, and the loading control using densitometry software. d. Normalize the band intensity of Vif and APOBEC3G to the corresponding loading control for each sample. e. Calculate the percentage of Vif and APOBEC3G protein levels relative to the vehicle-treated control.
References
Application Notes and Protocols for HIV-1 Inhibitor-72 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 inhibitor-72 is a potent, novel compound that serves as the target protein ligand for the PROTAC (Proteolysis Targeting Chimera) Vif degrader-1, also known as L15. This inhibitor is instrumental in the targeted degradation of the HIV-1 Viral infectivity factor (Vif) protein, a critical component for viral replication and pathogenesis. Vif counteracts the host's intrinsic antiviral defense mechanism mediated by the APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G) protein. By facilitating the degradation of Vif, this compound, as part of a PROTAC, restores the cell's ability to suppress viral replication.[1][2][3][4] These application notes provide detailed protocols for the utilization of this compound in primary human cell cultures, specifically Peripheral Blood Mononuclear Cells (PBMCs), to assess its antiviral efficacy and cytotoxicity.
Mechanism of Action
HIV-1 Vif is an accessory protein that is essential for viral replication in "non-permissive" cells, which include primary CD4+ T cells and macrophages.[5][6] Vif acts by forming a complex with cellular proteins, including Cullin 5 (CUL5), Elongin B/C (ELOB/C), and core-binding factor beta (CBFβ), to create an E3 ubiquitin ligase complex.[1] This complex targets the host restriction factor APOBEC3G for polyubiquitination and subsequent degradation by the proteasome.[1][7] In the absence of Vif, APOBEC3G is incorporated into new viral particles, where it induces hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious.[1]
This compound, when incorporated into the PROTAC Vif degrader-1, binds to Vif. The other end of the PROTAC recruits an E3 ligase, leading to the ubiquitination and degradation of Vif itself.[3][8][9] This action preserves the cellular levels of APOBEC3G, allowing it to exert its antiviral function.
Quantitative Data Summary
The following data pertains to the PROTAC Vif degrader-1 (L15), which utilizes this compound as the Vif-binding ligand. All experiments were conducted in primary human PBMCs.
| Parameter | HIV-1 Strain | Value | Reference |
| EC50 | HIV-1IIIB | 33.35 µM | [3] |
| EC50 | HIV-1kiz002 | 10.53 µM | [3][9] |
| EC50 | HIV-1WAN | 8.76 µM | [3][9] |
| CC50 | N/A | > 200 µM | [3][9] |
EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Serological pipettes, sterile
-
50 mL conical tubes, sterile
-
Centrifuge with a swinging-bucket rotor
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[2]
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.[2]
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuging at 100 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and trypan blue to assess viability.[3] Cell viability should be >95%.
-
For HIV-1 infection assays, stimulate the PBMCs with PHA (2 µg/mL) for 48-72 hours.
-
After stimulation, wash the cells and culture them in complete RPMI-1640 medium supplemented with IL-2 (20 U/mL).
Protocol 2: Antiviral Activity Assay in PBMCs
This protocol measures the ability of this compound to inhibit HIV-1 replication in PHA-stimulated PBMCs by quantifying the p24 antigen in the culture supernatant.
Materials:
-
PHA-stimulated PBMCs (from Protocol 1)
-
HIV-1 viral stock (e.g., HIV-1IIIB, HIV-1kiz002, or HIV-1WAN)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
Complete RPMI-1640 medium with IL-2
Procedure:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of complete RPMI-1640 with IL-2.
-
Prepare serial dilutions of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to each well. The multiplicity of infection (MOI) should be optimized for the specific cell donor and virus strain.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On day 7 post-infection, carefully collect 100 µL of the culture supernatant from each well.
-
Lyse the virus in the supernatant according to the p24 ELISA kit instructions (e.g., by adding Triton X-100).
-
Quantify the p24 antigen concentration in the supernatant using the HIV-1 p24 ELISA kit, following the manufacturer's protocol.[10][11]
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay in PBMCs
This protocol determines the cytotoxicity of this compound in uninfected PBMCs to calculate the CC50 value.
Materials:
-
PHA-stimulated PBMCs (from Protocol 1)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or similar cell viability assay kit
-
Complete RPMI-1640 medium with IL-2
Procedure:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of complete RPMI-1640 with IL-2.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with cells and no inhibitor (untreated control) and wells with medium only (background control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.[12]
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[13]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for evaluating this compound in primary cell cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. In vitro Culture of Human PBMCs [bio-protocol.org]
- 4. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics [mdpi.com]
- 6. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation-Independent Inhibition of APOBEC3G by the HIV-1 Vif Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. academic.oup.com [academic.oup.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. researchgate.net [researchgate.net]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Measuring the Handshake: A Guide to Quantifying PROTAC-Induced Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that mediates the degradation of specific target proteins. The cornerstone of PROTAC action is the formation of a ternary complex, bringing together the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The efficiency and stability of this "molecular handshake" are critical determinants of a PROTAC's success. This document provides detailed application notes and protocols for various biophysical and cellular methods to measure and characterize PROTAC-induced ternary complex formation, enabling the rational design and optimization of these powerful molecules.
Introduction to Ternary Complex Formation
A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a POI-PROTAC-E3 ligase ternary complex.[1][2][3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[5][6] The formation of a stable and productive ternary complex is a crucial first step in this process.[3][7]
The interaction between the three components can be influenced by a factor known as cooperativity (α). Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) signifies a destabilization of the complex upon the binding of the second protein.[1] Understanding and quantifying these parameters is essential for developing effective PROTACs.
Biophysical Methods for In Vitro Characterization
Biophysical assays utilize purified proteins to provide a quantitative and mechanistic understanding of the ternary complex formation in a controlled environment.[8][9] These methods are invaluable for determining binding affinities, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][3][][11] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized.[11]
Key Advantages:
-
Provides kinetic data (association and dissociation rates).[2]
-
Label-free, reducing potential artifacts from labeling.[3][11]
-
Results often correlate well with in-solution and cell-based assays.[3]
Experimental Workflow:
Caption: SPR experimental workflow for ternary complex analysis.
Protocol for SPR Analysis:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a suitable sensor chip (e.g., CM5 or NTA chip) according to the manufacturer's instructions.[3][11]
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for the binary PROTAC-E3 ligase interaction.[1]
-
-
Ternary Interaction Analysis:
-
Prepare a dilution series of the PROTAC pre-incubated with a saturating concentration of the target protein.
-
Inject the PROTAC-target protein mixtures over the immobilized E3 ligase surface.
-
Fit the data to determine the kinetic parameters for the ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[1]
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[8][12]
Key Advantages:
Experimental Workflow:
Caption: ITC experimental workflow for ternary complex analysis.
Protocol for ITC Analysis:
-
Sample Preparation: Prepare purified E3 ligase and target protein in the same buffer to minimize heat of dilution effects. Dissolve the PROTAC in the same buffer, ensuring the final DMSO concentration is matched between the syringe and cell solutions.
-
Binary Titration:
-
Load the E3 ligase into the sample cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections and record the heat changes.
-
Analyze the data to determine the KD, enthalpy change (ΔH), and stoichiometry (n) for the binary interaction.
-
-
Ternary Titration:
-
Load the E3 ligase into the sample cell.
-
Load the PROTAC pre-incubated with a saturating concentration of the target protein into the syringe.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
-
Other Biophysical Techniques
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from a biosensor tip. It is often higher throughput than SPR but may have lower sensitivity.[8][9]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor and an acceptor fluorophore attached to the E3 ligase and target protein, respectively.[2][13][14][15] Ternary complex formation brings the fluorophores into close proximity, resulting in a FRET signal.[14]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It can be used in a competitive format to determine binding affinities.[2][12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the proximity of donor and acceptor beads functionalized with antibodies or tags against the E3 ligase and target protein.[][16]
Cellular Methods for In Vivo Characterization
Cellular assays are crucial for confirming that ternary complex formation occurs within the complex environment of a living cell.[5][6]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells.[6][][17][18][19][20]
Key Advantages:
Experimental Workflow:
Caption: NanoBRET experimental workflow for cellular ternary complex analysis.
Protocol for NanoBRET™ Assay:
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[17][21]
-
Assay Plate Setup: Seed the transfected cells into a 96- or 384-well white assay plate.
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[17]
-
Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[17]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates ternary complex formation.[17]
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC-induced ternary complex formation measured by various techniques.
Table 1: Biophysical Measurement of Ternary Complex Formation for MZ1
| Method | Target Protein | E3 Ligase | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) | Reference |
| SPR | Brd4BD2 | VHL | 29 nM | 4 nM | ~7 | [8][9] |
| ITC | Brd4BD2 | VHL | 66 nM | 4 nM | ~16.5 | [8][9] |
| SPR | Brd2BD2 | VHL | - | - | High positive | [1] |
| SPR | Brd4BD2 | VHL | - | - | High positive | [1] |
Note: KD values can vary depending on the specific experimental conditions.
Table 2: Comparison of Different PROTACs by TR-FRET
| PROTAC | Target | E3 Ligase | Relative Ternary Complex Formation (Signal) | Reference |
| dBET1 | BRD2(BD1) | CRBN | High | [13] |
| PROTAC BET Degrader-1 | BRD2(BD1) | CRBN | Moderate | [13] |
| PROTAC BET Degrader-2 | BRD2(BD1) | CRBN | Low | [13] |
Conclusion
The formation of a stable and cooperative ternary complex is a prerequisite for efficient PROTAC-mediated protein degradation. The methods outlined in this document provide a comprehensive toolkit for researchers to quantitatively assess this critical step in the PROTAC mechanism of action. By combining biophysical and cellular assays, scientists can gain a deep understanding of the structure-activity relationships that govern ternary complex formation, ultimately enabling the design of more potent and selective protein degraders for therapeutic applications.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Lentiviral Vector-Based Assays for HIV-1 Vif Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing lentiviral vector-based assays to investigate the function of the HIV-1 Viral infectivity factor (Vif) protein. These assays are crucial for understanding Vif's role in viral pathogenesis and for the development of novel anti-HIV-1 therapeutics.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) Vif protein is a critical accessory protein that counteracts the host's intrinsic antiviral defense mediated by the APOBEC3 (A3) family of cytidine (B196190) deaminases, primarily APOBEC3G (A3G) and APOBEC3F (A3F).[1][2] In the absence of Vif, A3 proteins are incorporated into budding virions and induce catastrophic G-to-A hypermutations in the viral DNA during reverse transcription, rendering the virus non-infectious.[3] Vif overcomes this restriction by hijacking a cellular E3 ubiquitin ligase complex to target A3 proteins for proteasomal degradation.[2][4] This makes the Vif-A3 interaction a prime target for antiretroviral drug development.[5]
Lentiviral vectors (LVs), derived from HIV-1, are powerful tools for studying Vif function due to their ability to efficiently transduce a wide range of dividing and non-dividing cells and achieve stable transgene expression.[6][7] These vectors can be engineered to create robust and quantifiable assays to screen for Vif inhibitors and to dissect the molecular mechanisms of Vif activity.
Principle of the Assays
The core principle of these assays is to reconstitute the Vif-A3 axis in a controlled cellular environment using lentiviral vectors. This typically involves:
-
Expressing A3G: A target cell line that does not endogenously express A3G (e.g., HEK293T) is transduced with a lentiviral vector encoding A3G.
-
Expressing Vif: The A3G-expressing cells are then challenged with a Vif-expressing lentiviral vector or a full-length HIV-1 proviral clone.
-
Measuring Vif Function: Vif function is quantified by measuring the extent of A3G degradation or by assessing the infectivity of progeny virions produced from these cells.
A reporter gene, such as luciferase or a fluorescent protein, is often incorporated into the lentiviral system to provide a quantitative readout.[1][8]
Key Applications
-
High-Throughput Screening (HTS) for Vif Inhibitors: Lentiviral-based assays can be adapted for HTS platforms to screen large compound libraries for molecules that disrupt Vif function.[8][9][10][11]
-
Mechanistic Studies: These assays are instrumental in dissecting the molecular interactions between Vif, A3 proteins, and cellular co-factors like CBF-β.[2][4][5]
-
Evaluating Vif Mutants: Researchers can use this system to characterize the functional consequences of mutations in the vif gene.
-
Assessing Antiviral Gene Therapies: Lentiviral vectors can be used to deliver Vif-resistant A3G mutants, and these assays are essential for evaluating the efficacy of such therapeutic strategies.[3][12][13]
Experimental Workflows and Signaling Pathways
Vif-Mediated APOBEC3G Degradation Pathway
Caption: Vif hijacks a cellular E3 ubiquitin ligase complex to induce the degradation of APOBEC3G.
Experimental Workflow for a Vif Function Assay
Caption: A typical workflow for assessing Vif function using lentiviral vectors.
Protocols
Protocol 1: Quantifying Vif-Mediated A3G Degradation
This protocol details the steps to measure the reduction in A3G protein levels in the presence of Vif.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector for A3G (e.g., pLV-A3G-FLAG)
-
Lentiviral transfer vector for Vif (e.g., pLV-Vif-HA) or a Vif-positive HIV-1 proviral plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Puromycin (B1679871) (for selection)
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-FLAG (for A3G), anti-HA (for Vif), anti-GAPDH or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Production of Lentiviral Vectors:
-
Co-transfect HEK293T cells with the transfer vector (pLV-A3G-FLAG or pLV-Vif-HA), psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Determine the viral titer.[14]
-
-
Generation of a Stable A3G-Expressing Cell Line:
-
Transduce HEK293T cells with the LV-A3G-FLAG vector.
-
48 hours post-transduction, begin selection with puromycin (determine the optimal concentration beforehand).
-
Expand the puromycin-resistant cells to establish a stable A3G-expressing cell line.
-
Confirm A3G expression by Western blotting.
-
-
Vif Expression and A3G Degradation:
-
Seed the stable A3G-expressing HEK293T cells in a 6-well plate.
-
Transduce the cells with the LV-Vif-HA vector at a specific multiplicity of infection (MOI). Include a control group transduced with a control vector (e.g., empty LV).
-
For drug screening, add the test compounds to the media at the time of transduction.
-
-
Western Blot Analysis:
-
48 hours post-transduction, wash the cells with PBS and lyse them with RIPA buffer.
-
Quantify the total protein concentration of the lysates.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG, HA, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ to determine the relative A3G levels.
-
Protocol 2: Single-Cycle Viral Infectivity Assay
This protocol measures the infectivity of viral particles produced in the presence or absence of Vif and A3G.
Materials:
-
HEK293T cells
-
Vif-deficient HIV-1 proviral plasmid with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)
-
Expression plasmids for Vif and A3G
-
VSV-G expression plasmid (for pseudotyping)
-
TZM-bl reporter cell line (expresses CD4, CXCR4, and CCR5, and contains a luciferase gene under the control of the HIV-1 LTR)
-
Luciferase assay system
-
Luminometer
-
p24 ELISA kit
Procedure:
-
Production of Pseudotyped Viral Particles:
-
Co-transfect HEK293T cells with:
-
pNL4-3.Luc.R-E-
-
VSV-G expression plasmid
-
A3G expression plasmid (or empty vector control)
-
Vif expression plasmid (or empty vector control)
-
-
For screening, include test compounds during transfection.
-
Harvest the viral supernatant 48 hours post-transfection and filter.
-
-
Quantification of Viral Input:
-
Measure the p24 antigen concentration in the viral supernatants using an ELISA kit to normalize the amount of virus used for infection.
-
-
Infection of TZM-bl Cells:
-
Seed TZM-bl cells in a 96-well plate.
-
Infect the cells with equal amounts of p24 from each viral supernatant.
-
Incubate for 48 hours.
-
-
Luciferase Assay:
-
Lyse the TZM-bl cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Relative infectivity is calculated by normalizing the luciferase readings to the control conditions.
-
Data Presentation
Table 1: Quantification of Vif-Mediated A3G Degradation
| Condition | Vif Expression | A3G-FLAG Intensity (normalized to loading control) | % A3G Remaining |
| Control | - | 1.00 | 100% |
| Wild-Type Vif | + | 0.15 | 15% |
| Vif Mutant 1 | + | 0.85 | 85% |
| WT Vif + Inhibitor X | + | 0.70 | 70% |
Table 2: Single-Cycle Infectivity Assay Results
| Vif | A3G | p24 (ng/mL) | Luciferase Activity (RLU) | Relative Infectivity (%) |
| + | - | 50 | 1,500,000 | 100% |
| - | - | 48 | 1,450,000 | 97% |
| - | + | 52 | 50,000 | 3% |
| + | + | 49 | 1,300,000 | 87% |
| + (with Inhibitor X) | + | 51 | 300,000 | 20% |
Conclusion
Lentiviral vector-based assays provide a versatile and robust platform for studying HIV-1 Vif function. The detailed protocols and workflows presented here can be adapted for various research and drug development applications, from high-throughput screening of Vif inhibitors to fundamental studies of Vif-host interactions. These tools are indispensable for advancing our understanding of HIV-1 pathogenesis and for the development of next-generation antiretroviral therapies targeting this critical viral protein.
References
- 1. Conserved Interaction of Lentiviral Vif Molecules with HIV-1 Gag and Differential Effects of Species-Specific Vif on Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vif hijacks CBF – β to degrade APOBEC3G and promote HIV–1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lentiviral Vectors for HIV-1 Gene Therapy with Vif-Resistant APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Vif-Mediated Degradation of APOBEC3G through Competitive Binding of Core-Binding Factor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 [ouci.dntb.gov.ua]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Screening of Potential HIV-1 Inhibitors/Replication Blockers Using Secure Lentiviral in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Lentiviral Vectors for HIV-1 Gene Therapy with Vif-Resistant APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of APOBEC3G Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-Like 3G (APOBEC3G) expression using flow cytometry. This powerful technique allows for the quantification of intracellular APOBEC3G protein levels within heterogeneous cell populations, providing valuable insights in virology, immunology, and cancer research.
Introduction
APOBEC3G is a cytidine (B196190) deaminase that plays a crucial role in the innate immune response against retroviruses, including HIV-1, by inducing G-to-A hypermutations in the viral genome.[1] Its expression levels in different cell types and in response to various stimuli are of significant interest. Flow cytometry offers a high-throughput method to measure APOBEC3G expression at the single-cell level, enabling researchers to correlate its expression with cellular phenotypes and functional responses.
Key Applications
-
Immunology and Virology: Characterize APOBEC3G expression in different immune cell subsets (e.g., T cells, B cells, monocytes) and study its modulation during viral infections like HIV-1.[2][3][4]
-
Drug Development: Screen for therapeutic agents that modulate APOBEC3G expression or its interaction with viral proteins like Vif.
-
Cancer Research: Investigate the role of APOBEC3G in cancer pathogenesis and its potential as a biomarker for tumor-infiltrating lymphocytes and patient prognosis.[5]
Experimental Workflow Overview
The general workflow for analyzing APOBEC3G expression by flow cytometry involves sample preparation, cell surface and intracellular staining, data acquisition on a flow cytometer, and subsequent data analysis.
Protocol: Intracellular Staining of APOBEC3G in Human PBMCs
This protocol details an indirect intracellular staining (ICS) method for detecting APOBEC3G in peripheral blood mononuclear cells (PBMCs).[2]
Required Reagents and Materials
-
Cells: Cryopreserved or freshly isolated human PBMCs.
-
Antibodies:
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD45RO).
-
Primary antibody: Rabbit anti-APOBEC3G antibody.
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG antibody.
-
Isotype control: Rabbit IgG isotype control antibody.
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Fixation Buffer (e.g., 1-4% paraformaldehyde).
-
Permeabilization/Wash Buffer (e.g., containing saponin (B1150181) or Triton X-100).
-
(Optional) Fc Receptor Blocking Reagent.
-
Experimental Procedure
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use freshly isolated cells.
-
Wash cells with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Surface Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
(Optional) Add Fc receptor blocking reagent and incubate according to the manufacturer's instructions.
-
Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the primary anti-APOBEC3G antibody or the isotype control antibody at the optimal concentration.
-
Incubate for 30-60 minutes at room temperature in the dark. An increased incubation time may enhance the signal.[2]
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer. Collect a sufficient number of events for robust statistical analysis (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Data Analysis and Gating Strategy
A hierarchical gating strategy is essential for accurate analysis of APOBEC3G expression in specific cell subsets.[6]
-
Debris Exclusion and Singlet Gating: First, gate on single cells based on forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.[6] Then, use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell populations of interest (e.g., lymphocytes and monocytes) while excluding debris.[7]
-
Gating on Immune Cell Subsets: From the main cell populations, further gate on specific subsets using surface markers. For example, within the lymphocyte gate, identify CD4+ T cells by gating on CD3+ and CD4+ events.
-
Quantifying APOBEC3G Expression: Analyze APOBEC3G expression within each gated population by creating a histogram for the fluorochrome channel corresponding to the APOBEC3G secondary antibody. The expression level can be quantified as the Median Fluorescence Intensity (MFI).[2] The percentage of APOBEC3G-positive cells can also be determined by setting a gate based on the isotype control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different cell populations or experimental conditions.
Table 1: APOBEC3G Expression in PBMC Subsets from Healthy Donors
| Cell Subset | Marker Profile | APOBEC3G MFI (Mean ± SD) | % APOBEC3G Positive (Mean ± SD) |
| Naïve CD4+ T Cells | CD3+CD4+CD45RO- | 1500 ± 250 | 65 ± 8 |
| Memory CD4+ T Cells | CD3+CD4+CD45RO+ | 3500 ± 400 | 90 ± 5 |
| CD8+ T Cells | CD3+CD8+ | 2800 ± 350 | 85 ± 7 |
| Monocytes | CD14+ | 800 ± 150 | 40 ± 10 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental setup, reagents, and instrument settings.
Studies have shown that memory CD4+ T cells tend to express significantly higher levels of APOBEC3G compared to other PBMC subsets.[2]
Table 2: Effect of Stimulation on APOBEC3G Expression in CD4+ T Cells
| Treatment | Time Point | APOBEC3G MFI (Mean ± SD) | Fold Change vs. Unstimulated |
| Unstimulated | 48h | 3200 ± 300 | 1.0 |
| Mitogen (PHA) | 48h | 4800 ± 450 | 1.5 |
| Interferon-alpha | 48h | 5500 ± 500 | 1.7 |
| Interferon-beta | 48h | 5300 ± 480 | 1.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Stimulation with mitogens or interferons can lead to a detectable, albeit sometimes modest, increase in intracellular APOBEC3G expression.[2]
Conclusion
Flow cytometry is an invaluable tool for the detailed analysis of APOBEC3G expression. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible data. Careful optimization of staining conditions and a well-defined gating strategy are paramount for the successful application of this technique in research and drug development.
References
- 1. The antiviral factor APOBEC3G improves CTL recognition of cultured HIV-infected T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular detection of differential APOBEC3G, TRIM5alpha, and LEDGF/p75 protein expression in peripheral blood by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Myeloid differentiation and susceptibility to HIV-1 are linked to APOBEC3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOBEC3G expression correlates with T cell infiltration and improved clinical outcomes in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of HIV-1 inhibitor-72 in vitro
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with HIV-1 inhibitor-72 in in vitro experiments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during in vitro assays with this compound, presented in a question-and-answer format.
Q1: What is the mechanism of action for this compound, and how does this impact experimental design?
A1: this compound (also known as compound 5m) is a potent inhibitor of the HIV-1 Viral infectivity factor (Vif) protein. Vif is an accessory protein crucial for HIV-1 replication in the presence of the host's natural antiviral defense mechanism, the APOBEC3G (A3G) protein. A3G is a cytidine (B196190) deaminase that introduces hypermutations into the viral DNA, rendering it non-viable. Vif counteracts this by binding to A3G and targeting it for proteasomal degradation. This compound works by interfering with Vif's function, thereby protecting A3G and allowing it to exert its antiviral activity.
This mechanism is critical to your experimental design. The efficacy of this compound is dependent on the presence of A3G in the host cells used for your assay.
Q2: I am observing very low or no inhibition of HIV-1 replication. What could be the reason?
A2: The most common reason for low efficacy of a Vif inhibitor is the choice of host cell line.
-
Permissive vs. Non-permissive Cell Lines: HIV-1 replication is classified as either "permissive" or "non-permissive" based on the expression of A3G.
-
Permissive cell lines (e.g., MT-4, CEM-SS, SupT1) have low or no expression of A3G. In these cells, Vif is not required for viral replication, and therefore, a Vif inhibitor like this compound will show little to no effect.
-
Non-permissive cell lines (e.g., H9, CEM, peripheral blood mononuclear cells - PBMCs) express A3G. In these cells, Vif is essential for the virus to replicate, making them suitable for testing Vif inhibitors.
-
-
Troubleshooting Steps:
-
Verify your cell line's A3G status: Confirm whether your cell line is permissive or non-permissive for Vif-deficient HIV-1.
-
Switch to a non-permissive cell line: If you are using a permissive cell line, switch to a non-permissive line such as H9 or CEM cells to properly evaluate the inhibitor's activity.
-
Q3: My IC50/EC50 values are significantly higher than expected. What other factors could be at play?
A3: Beyond the choice of cell line, several other factors can influence the apparent efficacy of this compound:
-
Inhibitor Solubility and Stability:
-
Solubility: this compound may have limited aqueous solubility. Ensure that the inhibitor is fully dissolved in your stock solution (typically DMSO) and that it does not precipitate when diluted in your culture medium.
-
Stability: Consider the stability of the compound in your experimental conditions over the duration of the assay. Degradation of the inhibitor will lead to a decrease in its effective concentration.
-
-
Assay Conditions:
-
Virus Titer: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitor. Ensure you are using a validated and appropriate virus titer for your assay.
-
Protein Binding: The presence of high concentrations of serum proteins in the culture medium can lead to non-specific binding of the inhibitor, reducing its free concentration available to interact with Vif.
-
-
Viral Strain: Different HIV-1 strains may have variations in their Vif protein, potentially affecting the binding and efficacy of the inhibitor.
Q4: How can I confirm that the inhibitor is working through the intended Vif-A3G pathway?
A4: To validate the mechanism of action, you can perform the following control experiments:
-
Use a Vif-deficient virus: Test the inhibitor against a Vif-deficient HIV-1 strain (ΔVif) in a non-permissive cell line. The inhibitor should not show any significant activity against the ΔVif virus, as its target is absent.
-
Western Blot Analysis: Treat HIV-1 infected non-permissive cells with this compound and measure the intracellular levels of A3G and Vif. A successful inhibitor should lead to an increase in A3G levels (as it is no longer being degraded) and potentially a decrease in Vif levels.[1]
-
Virion Packaging Analysis: Analyze the incorporation of A3G into newly produced virions. In the presence of an effective Vif inhibitor, you should observe an increased amount of A3G packaged into the viral particles.[1]
Quantitative Data Summary
| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| PROTAC Vif degrader-1 | HIV-1IIIB | MT-4 | Antiviral Activity | 33.35 | MedchemExpress |
| PROTAC Vif degrader-1 | HIV-1kiz002 | PBMCs | Antiviral Activity | 10.53 | MedchemExpress |
| PROTAC Vif degrader-1 | HIV-1WAN | PBMCs | Antiviral Activity | 8.76 | MedchemExpress |
| Vif Inhibitor (RN-18) | HIV-1LAI | H9 | Reverse Transcriptase Assay | 4.5 - 10 | (Nathans et al., 2008) |
| Vif-derived peptide (VMP-63) | NL4-3 | HEK293T | Viral Infectivity Assay | 49.4 | (Zhang et al., 2022) |
| Vif-derived peptide (VMP-108) | NL4-3 | HEK293T | Viral Infectivity Assay | 55.1 | (Zhang et al., 2022) |
Experimental Protocols
Protocol: In Vitro Vif Inhibitor Efficacy Assay
This protocol describes a general method for assessing the efficacy of this compound in a non-permissive T-cell line.
1. Materials:
-
Cell Line: H9 (non-permissive, A3G-positive) T-cell line.
-
Virus: Wild-type HIV-1 (e.g., NL4-3 or IIIB strain) and a corresponding Vif-deficient (ΔVif) strain.
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 96-well cell culture plates.
-
Reagents for Readout: p24 ELISA kit or Reverse Transcriptase Assay kit.
2. Procedure:
-
Cell Seeding: Seed H9 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.
-
Compound Addition: Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Virus Infection: Infect the cells by adding 50 µL of wild-type HIV-1 or ΔVif HIV-1 at a pre-determined MOI.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Readout: On day 7, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen using a p24 ELISA kit or measure reverse transcriptase activity according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: HIV-1 Vif-APOBEC3G signaling pathway and the action of inhibitor-72.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
References
Technical Support Center: Optimizing HIV-1 Inhibitor-72 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of HIV-1 inhibitor-72 in cell culture experiments. This compound is a potent component of a PROTAC (Proteolysis Targeting Chimera) designed to degrade the HIV-1 Vif protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 5m) is the target protein ligand component of PROTAC Vif degrader-1.[1][2] As part of this PROTAC, it binds to the HIV-1 Vif (Viral infectivity factor) protein. The PROTAC then recruits the cellular E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of Vif. By degrading Vif, the PROTAC allows the host's natural antiviral defense mechanism, mediated by APOBEC3G, to inhibit HIV-1 replication.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The provided information pertains to the complete PROTAC Vif degrader-1, which incorporates this compound. For the full PROTAC, the effective concentration (EC50) varies depending on the HIV-1 strain. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell line and virus strain.
Q3: What is the expected cytotoxicity of this compound?
A3: The parent PROTAC, Vif degrader-1, has been shown to have low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 200 µM in Peripheral Blood Mononuclear Cells (PBMCs).[3] However, the cytotoxicity of this compound as a standalone compound has not been specified. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assays to determine the CC50 in your experimental system.
Q4: What cell lines are suitable for experiments with this compound?
A4: Cell lines commonly used for HIV-1 research, such as T-cell lines (e.g., Jurkat, MT-4) and PBMCs, are suitable for experiments with the Vif degrader PROTAC containing this compound. The choice of cell line will depend on the specific research question and the tropism of the HIV-1 strain being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antiviral activity observed. | 1. Suboptimal concentration of the inhibitor. 2. Inhibitor degradation. 3. Cell line not permissive to HIV-1 infection or Vif-dependent replication. 4. Incorrect timing of inhibitor addition. | 1. Perform a dose-response experiment to determine the EC50. 2. Prepare fresh stock solutions of the inhibitor and store them properly. 3. Ensure the cell line and virus strain are compatible. 4. For entry or early-stage inhibitors, add the compound at the time of infection. For late-stage inhibitors, addition can be delayed. |
| High cytotoxicity observed. | 1. Inhibitor concentration is too high. 2. Off-target effects of the inhibitor. 3. Solvent (e.g., DMSO) toxicity. | 1. Determine the CC50 and use concentrations well below this value. 2. If possible, test for off-target effects on cellular proteins. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variation in cell density or health. 2. Inconsistent virus titer. 3. Pipetting errors. | 1. Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. 2. Use a standardized and validated virus stock. 3. Use calibrated pipettes and be meticulous with dilutions. |
| "Hook effect" observed (decreased efficacy at higher concentrations). | This is a known phenomenon with PROTACs where high concentrations can lead to the formation of non-productive binary complexes (inhibitor-target or inhibitor-E3 ligase) instead of the productive ternary complex. | Perform a full dose-response curve to identify the optimal concentration range and avoid using concentrations that are too high. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of PROTAC Vif degrader-1
| Parameter | HIV-1 Strain | Value |
| EC50 | HIV-1IIIB | 33.35 µM |
| EC50 | HIV-1kiz002 | 10.53 µM |
| EC50 | HIV-1WAN | 8.76 µM |
| CC50 | (in PBMCs) | > 200 µM |
Data sourced from MedChemExpress product information for PROTAC Vif degrader-1.[3]
Experimental Protocols
1. Determination of EC50 (50% Effective Concentration)
This protocol describes a general method for determining the antiviral activity of an HIV-1 inhibitor.
-
Materials:
-
Target cells (e.g., MT-4 cells)
-
HIV-1 stock of known titer
-
This compound (or the full PROTAC)
-
Cell culture medium
-
96-well plates
-
p24 ELISA kit or other viral quantification assay
-
-
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells. Include a "no drug" control.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for 3-7 days at 37°C.
-
After incubation, collect the cell supernatant.
-
Quantify the amount of virus in the supernatant using a p24 ELISA or a similar method.
-
Calculate the percentage of viral inhibition for each inhibitor concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 using non-linear regression analysis.
-
2. Determination of CC50 (50% Cytotoxic Concentration)
This protocol outlines a method to assess the cytotoxicity of the inhibitor.
-
Materials:
-
Target cells
-
This compound (or the full PROTAC)
-
Cell culture medium
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
-
Procedure:
-
Seed target cells in a 96-well plate at the same density as in the antiviral assay.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells. Include a "no drug" control.
-
Incubate the plate for the same duration as the antiviral assay at 37°C.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the "no drug" control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the CC50 using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of the Vif degrader PROTAC.
Caption: Workflow for determining EC50 and CC50.
Caption: The "Hook Effect" in PROTAC experiments.
References
Improving the solubility of HIV-1 inhibitor-72 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-72. The information is designed to address common challenges encountered during experimental procedures, with a focus on improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] It is most notably used as the target protein ligand for the PROTAC (Proteolysis Targeting Chimera) Vif degrader-1.[1][2] In this context, it serves to bind to the HIV-1 Vif protein, bringing it into proximity with an E3 ubiquitin ligase, thereby leading to the degradation of Vif and inhibiting viral replication.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have low water solubility. For in vitro experiments, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). If solubility issues persist, other organic solvents such as ethanol (B145695) or Dimethylformamide (DMF) may be attempted with small amounts of the compound to avoid sample loss. It is crucial to note that even low concentrations of DMSO can sometimes affect experimental results, such as enhancing HIV-1 replication in T-cells, so appropriate vehicle controls are essential.
Q3: What is a reliable method for preparing a stock solution of this compound for in vitro cell-based assays?
Q4: The final concentration of DMSO in my cell culture is too high. How can I reduce it while maintaining the solubility of this compound?
A4: To minimize the final DMSO concentration in your cell culture (ideally ≤ 0.1%), you can prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your cell culture medium. It is important to ensure that the compound does not precipitate out of solution upon dilution. A gentle vortex or brief sonication after dilution can sometimes help maintain solubility.
Troubleshooting Guide: Solubility and Formulation
This guide provides structured approaches to address common solubility challenges with this compound for both in vitro and in vivo experiments.
In Vitro Experimental Formulations
For cell-based assays, maintaining the compound in a soluble state within the culture medium is critical. The following table summarizes common solvents and formulation strategies.
| Solvent/Formulation Component | Typical Starting Concentration | Notes and Considerations |
| DMSO | 10-20 mM (Stock Solution) | Primary recommended solvent for initial stock preparation. Final concentration in assay should be kept low (e.g., <0.5%) to minimize solvent effects on cells. |
| Pluronic F-127 | 0.01-0.1% (in final medium) | A non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. |
| Fetal Bovine Serum (FBS) | 10-20% (in final medium) | Serum proteins can bind to hydrophobic compounds and help to keep them in solution. |
In Vivo Experimental Formulations
For animal studies, the formulation must be biocompatible and capable of maintaining the drug in a soluble or uniformly suspended state. Due to its poor aqueous solubility, specialized formulation strategies are necessary.
| Formulation Type | Example Composition | Preparation Notes |
| Co-solvent/Surfactant Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This is a common formulation for increasing the solubility of poorly water-soluble compounds for injection. |
| Suspension | 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | The compound is suspended rather than dissolved. This is suitable for oral administration. |
| Oil-based Solution | 10% DMSO, 90% Corn oil | Suitable for subcutaneous or intramuscular injections. |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is 411.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.11 mg of the compound.
-
Dispensing: Carefully weigh 4.11 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Workflow for Evaluating the Efficacy of a Vif-Degrader PROTAC (incorporating this compound)
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a PROTAC that utilizes this compound to target the Vif protein for degradation.
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Vif-Degrader PROTAC
The PROTAC leveraging this compound functions by hijacking the cell's own ubiquitin-proteasome system to selectively destroy the viral Vif protein.
Simplified HIV-1 Vif Signaling Pathway and PROTAC Intervention
HIV-1 Vif is crucial for viral pathogenesis as it counteracts the host's innate antiviral defense, primarily by targeting the APOBEC3G protein for degradation. The Vif-degrader PROTAC is designed to reverse this by targeting Vif itself for degradation.
References
Technical Support Center: Optimizing Vif-Targeting PROTACs
Welcome to the technical support center for researchers developing Proteolysis-Targeting Chimeras (PROTACs) against the HIV-1 Viral infectivity factor (Vif). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of optimizing PROTAC linker length and composition for efficient Vif degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Vif-targeting PROTAC?
A Vif-targeting PROTAC is a heterobifunctional molecule designed to eliminate the HIV-1 Vif protein. It consists of three key components: a "warhead" that binds to Vif, an "E3-ligase ligand" that recruits a cellular E3 ubiquitin ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical "linker" that connects the two. By bringing Vif into close proximity with the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of Vif and its subsequent degradation by the cell's proteasome. This removes Vif, thereby protecting the antiviral protein APOBEC3G from Vif-mediated degradation.[1]
Q2: Why is the linker length so critical for Vif PROTAC efficacy?
The linker is not just a passive spacer; its length and chemical composition are critical determinants of PROTAC efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex.
-
If the linker is too short: It can cause steric hindrance, preventing the Vif and E3 ligase from binding simultaneously to the PROTAC.
-
If the linker is too long: It may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.
Therefore, systematic optimization of the linker length is a crucial step in developing a potent Vif-targeting PROTAC.
Q3: Which E3 ligase (VHL or CRBN) should I choose for my Vif-targeting PROTAC?
The choice between recruiting VHL or CRBN depends on several factors. Both have been used successfully for a wide range of targets. For Vif, recent studies have demonstrated successful degradation using CRBN-recruiting PROTACs.[1]
Considerations:
-
Expression Levels: The chosen E3 ligase must be expressed in the target cells (e.g., T lymphocytes for HIV-1). CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus.
-
Structural Compatibility: The geometry of the Vif-ligand and E3-ligand pair must allow for favorable protein-protein interactions within the ternary complex. Molecular modeling can help predict compatibility.[1]
-
Off-Target Effects: The expression pattern and natural substrates of the E3 ligase can influence potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of Vif-targeting PROTACs.
Problem 1: My Vif PROTAC shows low or no degradation (low Dmax).
-
Possible Cause: The linker length is suboptimal, preventing the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Design and synthesize a series of PROTACs with systematically varied linker lengths (e.g., PEG or alkyl chains of different lengths). The study by Luo et al. (2024) explored various PEG linker lengths for their Vif degraders.[1]
-
Evaluate Degradation: Test each compound in a dose-response manner to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Analyze Structure-Activity Relationship (SAR): Plot Dmax and DC50 values against linker length to identify the optimal range. Often, a "bell-shaped" curve is observed where both very short and very long linkers are ineffective.
-
Problem 2: My Vif PROTAC has a high DC50 value, indicating low potency.
-
Possible Cause: The ternary complex is not stable, or its formation is not cooperative.
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to measure the stability and cooperativity of the Vif-PROTAC-E3 ligase complex.
-
Modify Linker Rigidity: A highly flexible linker might have an entropic penalty upon complex formation. Introduce more rigid elements (e.g., piperazine (B1678402) rings, alkynes) into the linker to pre-organize the PROTAC into a more favorable conformation for binding.
-
Check Binary Affinities: Ensure your Vif-binding warhead and E3 ligase ligand have sufficient affinity for their respective targets. While high affinity isn't always required for PROTACs, very weak binding can hinder ternary complex formation.
-
Problem 3: I am observing the "hook effect" with my Vif PROTAC.
-
Description: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Vif-PROTAC or E3-PROTAC) rather than the productive ternary complex.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize its activity profile and identify the optimal concentration window.
-
Enhance Cooperativity: A PROTAC that induces positive cooperativity (where the binding of one protein enhances the binding of the other) can mitigate the hook effect by stabilizing the ternary complex over the binary ones. Linker modifications can influence cooperativity.
-
Quantitative Data on Vif-Targeting PROTACs
The following data is based on the findings from Luo D, et al. (2024), who developed a series of Vif-targeting PROTACs by conjugating a Vif inhibitor with a CRBN ligand via PEG linkers of varying lengths.
Table 1: Degradation Activity of Vif-Targeting PROTACs with Varied Linker Lengths
| Compound ID | Linker Composition | Linker Length (n) | Vif Degradation at 10 µM (%) | Antiviral Activity (EC50, µM) |
| L1 | PEG | 1 | 18.2 | >100 |
| L2 | PEG | 2 | 25.6 | >100 |
| L3 | PEG | 3 | 39.8 | >100 |
| L4 | PEG | 4 | 45.3 | 68.41 |
| L15 | PEG | 5 | 69.7 | 33.35 |
| L16 | PEG | 6 | 51.2 | 41.29 |
Data is adapted from Luo D, et al. Bioorg Med Chem Lett. 2024.[1] Degradation was assessed in 293T cells. Antiviral activity was measured against HIV-1IIIB in MT-4 cells.
Summary of Findings:
-
A clear structure-activity relationship was observed between the linker length and Vif degradation.
-
Compound L15 , with a PEG linker where n=5, demonstrated the most potent Vif degradation (69.7%) and the best antiviral activity (EC50 = 33.35 µM).
-
Linkers that were either too short (n=1, 2) or longer than the optimum (n=6) resulted in reduced degradation efficiency.
Experimental Protocols
Protocol 1: Western Blot for Vif Degradation
This protocol details the method to quantify the degradation of Vif protein in cells treated with PROTACs.
-
Cell Culture and Treatment:
-
Seed 293T cells (or another suitable cell line expressing Vif) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with a dose-response range of your Vif PROTACs (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Vif overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Vif protein levels to the loading control.
-
Calculate the percentage of remaining Vif protein relative to the vehicle-treated control to determine degradation percentage, DC50, and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced loss of Vif is due to ubiquitination.
-
Cell Treatment:
-
Seed and treat cells with the optimal degradation concentration of your Vif PROTAC.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
-
Immunoprecipitation (IP):
-
Perform immunoprecipitation for the Vif protein using a specific anti-Vif antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody.
-
Expected Result: The appearance of a high-molecular-weight smear or laddering pattern above the band for Vif in the PROTAC-treated sample indicates poly-ubiquitination.
-
References
Technical Support Center: Overcoming Resistance to HIV-1 Vif Inhibitors
This center provides researchers, scientists, and drug development professionals with practical guidance for experiments involving HIV-1 Viral infectivity factor (Vif) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HIV-1 Vif, and why is it an attractive drug target?
A: The primary function of the HIV-1 Vif protein is to counteract the host's innate antiviral defense mediated by the APOBEC3 (A3) family of proteins, particularly APOBEC3G (A3G) and APOBEC3F (A3F).[1][2] In the absence of Vif, A3 proteins are incorporated into new virus particles.[3][4] Upon infection of a new cell, these A3 proteins cause extensive G-to-A hypermutations in the viral DNA during reverse transcription, which inactivates the virus.[1][5] Vif neutralizes this defense by acting as an adapter molecule; it hijacks a cellular E3 ubiquitin ligase complex (composed of Cullin5, Elongin B/C, and Rbx2) and recruits A3 proteins, leading to their polyubiquitination and subsequent degradation by the proteasome.[3][4][6][7][8] This prevents A3 proteins from being packaged into new virions.[9] Vif is an attractive drug target because it is essential for viral replication in vivo and has no known human homologs, suggesting that inhibitors are likely to have a high therapeutic index.[10]
Q2: How do Vif inhibitors work?
A: Vif inhibitors are designed to disrupt the Vif-A3G interaction, thereby protecting A3G from degradation.[11] By blocking this interaction, the inhibitors allow A3G to remain functional and be incorporated into budding virions, where it can then exert its antiviral effect in the next target cell.[10][11] Some inhibitors may act by directly binding to Vif to prevent its association with A3G, while others might interfere with Vif's ability to assemble the E3 ligase complex.[10][11]
Q3: What are the known mechanisms of resistance to Vif inhibitors?
A: HIV-1 can develop resistance to Vif inhibitors primarily through mutations in the vif gene. These mutations can alter the inhibitor's binding site on the Vif protein, reducing the drug's efficacy. For example, a V142I substitution in Vif has been shown to confer resistance to a class of small-molecule inhibitors by disrupting their docking site.[1] Resistance can also emerge from mutations outside of Vif, such as in the Long Terminal Repeat (LTR) promoter region, which may increase viral transcription levels to compensate for the inhibitor's effect.[1]
Troubleshooting Experimental Assays
Q4: My Vif inhibitor shows high cytotoxicity in cell-based assays. How can I differentiate this from specific antiviral activity?
A: This is a common issue. It's crucial to determine if the observed reduction in viral replication is due to specific inhibition of Vif or general toxicity.
-
Solution 1: Parallel Cytotoxicity Assays. Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the same cell line and compound concentrations but without the virus. This will determine the compound's toxic concentration 50 (TC50). A promising compound will have a half-maximal inhibitory concentration (IC50) significantly lower than its TC50.[10][12]
-
Solution 2: Use Permissive vs. Non-permissive Cells. Test your inhibitor in parallel on "non-permissive" cells that express A3G (e.g., H9, MT-2, PM1 T-cells) and "permissive" cells that lack A3G (e.g., SupT1).[12][13] A true Vif inhibitor should show potent antiviral activity only in the non-permissive (A3G-positive) cells.[10] If the compound is active in both cell lines, its effect is likely independent of the Vif-A3G axis and may be due to off-target effects or general toxicity.[10]
Q5: The potency (IC50) of my Vif inhibitor is inconsistent across experiments. What are the potential causes?
A: Variability in IC50 values can stem from several factors.
-
Solution 1: Standardize Viral Input. Ensure the amount of virus used for infection (multiplicity of infection, MOI) is consistent. Higher viral loads can sometimes overcome the effect of an inhibitor, leading to a higher apparent IC50. Titrate your viral stocks carefully (e.g., by p24 ELISA or a reporter cell line assay) before each experiment.[14]
-
Solution 2: Monitor Cell Health and Passage Number. Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. Cell health and physiology can change over time in culture, affecting their susceptibility to both viral infection and drug treatment.
-
Solution 3: Check Compound Stability. Ensure your compound is stable in the culture medium for the duration of the assay. Compounds can degrade or precipitate. You may need to assess compound stability and solubility under your specific experimental conditions.
Q6: I am not seeing restoration of APOBEC3G levels in my Western blot after treating Vif-expressing cells with my inhibitor. What could be wrong?
A: This suggests the inhibitor is not effectively preventing Vif-mediated A3G degradation.
-
Solution 1: Verify Compound Uptake. Confirm that your compound is cell-permeable and reaches its intracellular target. This may require specialized assays (e.g., using radiolabeled compound or mass spectrometry on cell lysates).
-
Solution 2: Titrate Inhibitor Concentration. You may be using a concentration that is too low. Perform a dose-response experiment with a wide range of concentrations to find the optimal dose that protects A3G without causing toxicity.[10]
-
Solution 3: Confirm Vif Expression and Activity. Ensure that Vif is being expressed and is active in your system. Use a positive control (e.g., a known Vif inhibitor or a proteasome inhibitor like MG132) and a negative control (cells transfected with a Vif-deficient virus) to validate your assay. The proteasome inhibitor should block A3G degradation and lead to its accumulation, confirming the pathway is active.[9]
Data Presentation
Table 1: Example Data for Vif Inhibitor Efficacy and Resistance This table presents hypothetical data for a novel Vif inhibitor, "Vif-Inhib-X," to illustrate how to structure experimental results. Fold change is calculated as the IC50 of the resistant strain divided by the IC50 of the wild-type strain.
| HIV-1 Strain | Key Vif Mutation | IC50 of Vif-Inhib-X (µM) | TC50 in H9 cells (µM) | Selectivity Index (SI = TC50/IC50) | Fold Change in Resistance |
| Wild-Type (NL4-3) | None | 2.5 | >100 | >40 | - |
| Resistant Strain A | V142I | 35.0 | >100 | >2.8 | 14.0 |
| Resistant Strain B | Y40A/H42A | >50 | >100 | <2 | >20 |
Table 2: Relative Fitness Cost of Common Resistance Mutations Fitness cost is a measure of how a mutation affects the virus's replication ability in the absence of the drug. It is often measured in competitive growth assays. Data is illustrative and compiled from principles in cited literature.[15][16][17]
| Mutation Class | Mutation | Associated Drug Class | Relative Fitness Cost (Wild-Type = 1.0) | Notes |
| Reverse Transcriptase | M184V | NRTI | 0.07 - 0.10 | High fitness cost; reduces replication capacity significantly.[16] |
| Reverse Transcriptase | K65R | NRTI | 0.03 - 0.04 | Very high fitness cost.[16] |
| Reverse Transcriptase | K103N | NNRTI | 0.16 - 0.21 | Moderate fitness cost.[16] |
| Vif (Hypothetical) | V142I | Vif Inhibitor | ~0.85 | Resistance mutations often have a fitness cost, but it can be modest.[1] |
Visualizations and Workflows
Signaling Pathway
Caption: Vif hijacks a host E3 ligase complex to degrade APOBEC3G.
Experimental Workflow
Caption: Workflow for in vitro selection of Vif inhibitor resistance.
Key Experimental Protocols
Protocol 1: Single-Cycle Infectivity Assay to Determine IC50
This assay measures the ability of a compound to inhibit one round of viral infection, which is ideal for assessing Vif inhibitors.[14][18][19]
Objective: To determine the concentration of an inhibitor that reduces viral infectivity by 50% (IC50).
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl or similar reporter cells (e.g., HeLa-CD4-LTR-lacZ)
-
Proviral DNA (e.g., pNL4-3) and a VSV-G expression plasmid
-
Transfection reagent
-
Vif inhibitor compound stock
-
Luciferase or Beta-Galactosidase assay reagent
-
96-well plates
Methodology:
-
Produce Pseudotyped Virus:
-
Co-transfect HEK293T cells with the HIV-1 proviral plasmid (e.g., NL4-3) and a VSV-G expression plasmid. Using a Vif-proficient virus is essential.
-
Harvest the virus-containing supernatant 48 hours post-transfection, clarify by centrifugation, and filter.
-
Quantify the virus stock using a p24 ELISA assay to normalize the viral input for the infection step.
-
-
Inhibitor Treatment and Infection:
-
Seed TZM-bl cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your Vif inhibitor in culture medium.
-
Remove the old medium from the TZM-bl cells and add 100 µL of the medium containing the diluted inhibitor. Include a "no-drug" control (DMSO vehicle).
-
Immediately add a standardized amount of virus (e.g., 1-5 ng p24) to each well.
-
-
Quantify Infectivity:
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the reporter gene expression (luciferase or β-gal) according to the manufacturer's protocol.
-
Plot the reporter signal against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot to Assess Vif-Mediated APOBEC3G Degradation
Objective: To visually confirm that a Vif inhibitor can rescue A3G from Vif-mediated degradation in cells.
Materials:
-
HEK293T cells
-
Expression plasmids: Vif, HA-tagged A3G
-
Transfection reagent
-
Vif inhibitor compound and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-HA (for A3G), anti-Vif, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Methodology:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells in a 6-well plate with plasmids expressing HA-A3G and Vif. Include a control well transfected with HA-A3G and an empty vector (no Vif).
-
24 hours post-transfection, treat the cells with your Vif inhibitor at the desired concentration, a vehicle control (DMSO), or a positive control (MG132 at ~10 µM).
-
-
Cell Lysis:
-
After 18-24 hours of treatment, wash the cells with cold PBS and lyse them directly in the well with 100-200 µL of cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-HA, anti-Vif, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and image the blot.
-
-
Analysis:
-
In the presence of Vif and a vehicle control, the HA-A3G band should be faint or absent.
-
An effective Vif inhibitor should show a dose-dependent increase in the intensity of the HA-A3G band, indicating that degradation has been blocked. The β-actin band should be consistent across all lanes, confirming equal protein loading.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. APOBEC3 degradation is the primary function of HIV-1 Vif for virus replication in the myeloid cell line THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Suppression of APOBEC3-mediated restriction of HIV-1 by Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Vif-mediated ubiquitination/degradation of APOBEC3G involves four critical lysine residues in its C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted HIV-1 Vif interactions with Human E3 Ubiquitin Ligase and APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APOBEC3G Impairs the Multimerization of the HIV-1 Vif Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Vif protein binds the editing enzyme APOBEC3G and induces its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are HIV-1 Vif inhibitors and how do they work? [synapse.patsnap.com]
- 12. Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV-1 Single Cycle Infection [bio-protocol.org]
- 15. Quantifying the fitness cost of HIV-1 drug resistance mutations through phylodynamics | PLOS Pathogens [journals.plos.org]
- 16. The Fitness Cost of Mutations Associated with Human Immunodeficiency Virus Type 1 Drug Resistance Is Modulated by Mutational Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HIV-1 Single Cycle Infection [en.bio-protocol.org]
- 19. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for Vif
Welcome to the technical support center for troubleshooting Western blot experiments targeting the HIV-1 Viral infectivity factor (Vif). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Troubleshooting Guides
This section addresses common problems encountered during Vif Western blotting in a question-and-answer format.
Question: Why am I getting no signal or a very weak signal for Vif?
Answer: A weak or absent signal for Vif is a frequent issue, often related to the protein's low abundance, small size, or degradation. Consider the following causes and solutions:
-
Low Protein Expression: Vif expression levels can be highly variable.[1]
-
Solution: Increase the amount of total protein loaded onto the gel. For low-abundance targets, loading 30-50 µg of cell lysate per lane is a good starting point.[2][3] If possible, use a positive control known to have high Vif expression, such as cells transfected with a Vif expression plasmid.[4][5]
-
-
Protein Degradation: Vif is susceptible to degradation by cellular proteasomes.
-
Solution: Always prepare cell lysates on ice and add a fresh protease inhibitor cocktail to your lysis buffer to prevent protein degradation.
-
-
Inefficient Protein Transfer: Due to its small size (~23 kDa), Vif can be difficult to transfer efficiently or may even pass through the membrane.
-
Solution: Optimize your transfer conditions. For small proteins, use a PVDF membrane with a smaller pore size (e.g., 0.22 µm). Reduce the transfer time and consider adding 20% methanol (B129727) to the transfer buffer to improve protein binding. A semi-dry transfer system can sometimes yield more consistent results.
-
-
Suboptimal Antibody Concentrations: The concentrations of both primary and secondary antibodies are critical for signal detection.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution. If the signal is weak, try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C).
-
-
Inactive Reagents: Expired antibodies or ECL substrates will result in a weak or no signal.
-
Solution: Ensure your reagents, especially the secondary antibody and detection substrate, are not expired and have been stored correctly. Avoid multiple uses of prediluted antibodies.
-
Question: Why do I see multiple bands or non-specific bands on my Vif blot?
Answer: The presence of unexpected bands can complicate data interpretation. Here are the common causes and solutions:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Ensure you are using a highly specific, validated primary antibody. Optimize the antibody concentration; excessively high concentrations can increase non-specific binding. Increase the number and duration of wash steps to remove unbound antibodies.
-
-
Protein Degradation or Modification: Degraded Vif fragments can appear as lower molecular weight bands. Post-translational modifications, such as ubiquitylation, can result in higher molecular weight bands.
-
Solution: Use fresh samples and protease inhibitors to minimize degradation. Check the literature to see if Vif undergoes modifications in your experimental system that could alter its migration.
-
-
Sample Overloading: Loading too much protein can lead to streaking and non-specific bands.
-
Solution: Reduce the amount of protein loaded per lane. A range of 10-50 µg is typical, but this may need optimization.
-
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to high background and non-specific antibody binding.
-
Solution: Ensure the blocking step is performed for at least 1 hour at room temperature. You may need to try different blocking buffers (e.g., 5% non-fat milk or 5% BSA) as some may be incompatible with your antibody.
-
Question: Why is the background on my Vif Western blot high or uneven?
Answer: High background can obscure the signal from your target protein. The following factors can contribute to this issue:
-
Inadequate Blocking: As mentioned above, insufficient blocking is a primary cause of high background.
-
Solution: Increase the blocking time or try a different blocking agent.
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically to the membrane.
-
Solution: Perform an antibody titration to determine the optimal, lowest effective concentration.
-
-
Insufficient Washing: Inadequate washing will not remove all the unbound antibody.
-
Solution: Increase the number and/or duration of your wash steps. Adding a detergent like Tween-20 (0.1-0.2%) to your wash buffer is standard practice.
-
-
Membrane Issues: Allowing the membrane to dry out during incubations can cause high, patchy background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
-
-
Contamination: Contaminated buffers or equipment can lead to a speckled background.
-
Solution: Use freshly prepared, filtered buffers and clean equipment.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a Vif Western blot?
A1: Proper controls are crucial for validating your results.
-
Positive Control: A lysate from a cell line known to express Vif is essential. The most common positive control is a lysate from HEK293T cells co-transfected with an HIV-1 proviral clone (e.g., pNL4-3) or a Vif expression plasmid. This confirms that your antibodies and detection system are working correctly.
-
Negative Control: A lysate from cells that do not express Vif should be used. This can be a lysate from untransfected HEK293T cells or cells transfected with a Vif-deleted HIV-1 clone (Δvif). This control helps you identify non-specific bands.
-
Loading Control: A loading control is necessary to normalize for differences in protein loading between lanes. Common loading controls include housekeeping proteins like GAPDH or β-actin. It's important to verify that the expression of your chosen loading control does not change under your experimental conditions.
Q2: How critical is antibody validation for detecting Vif?
A2: Antibody validation is absolutely critical. It is the process of ensuring that an antibody specifically and selectively binds to the target of interest (Vif) in the context of your experiment. Using an unvalidated antibody can lead to unreliable and irreproducible results due to non-specific binding or failure to detect the protein at all. Validation is typically demonstrated by observing a single band at the expected molecular weight (~23 kDa for Vif) in a positive control lysate and no band in a negative control lysate.
Q3: What are the key considerations for sample preparation when studying Vif?
A3: Sample preparation is a critical step that can significantly impact your results.
-
Lysis Buffer: The choice of lysis buffer is important for efficiently extracting Vif. RIPA buffer is a common choice as it is a relatively strong detergent-containing buffer suitable for whole-cell lysates. The buffer should always be supplemented with a fresh protease inhibitor cocktail to prevent Vif degradation.
-
Sample Handling: All steps of sample preparation should be performed on ice or at 4°C to minimize protease activity.
-
Protein Quantification: Accurately quantifying the total protein concentration in each lysate is essential for ensuring equal loading on the gel. Assays like the Bradford or BCA assay are commonly used for this purpose.
Quantitative Data Summary
Optimizing antibody dilutions and protein loading is key to achieving a clear signal with low background. The following table provides recommended starting ranges for these parameters.
| Parameter | Recommended Starting Range | Key Considerations |
| Total Protein Loaded | 20 - 50 µg per lane | May need to be increased for samples with very low Vif expression. Overloading can cause streaking and high background. |
| Primary Antibody Dilution | 1:500 to 1:2,000 | This is highly dependent on the antibody's affinity and should always be optimized by titration. Start with the manufacturer's recommendation if available. |
| Secondary Antibody Dilution | 1:5,000 to 1:20,000 | The optimal dilution depends on the detection method (chemiluminescence vs. fluorescence) and the specific antibody. Higher dilutions can help reduce background. |
Experimental Protocols
Detailed Protocol for Vif Western Blotting
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Sample Preparation (Cell Lysate)
-
Culture and treat cells as required by your experiment.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE
-
Prepare protein samples by mixing the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples, along with a molecular weight marker, into the wells of a 12% or 15% polyacrylamide gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. A semi-dry transfer at 15-20 V for 30-45 minutes is often suitable for a protein of Vif's size.
-
-
Immunodetection
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Vif, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to obtain a strong signal without saturating the bands.
-
Visualizations
Experimental Workflow
Caption: Workflow for Vif Western Blotting.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Vif blots.
References
- 1. Functional characterization of Vif proteins from HIV-1 infected patients with different APOBEC3G haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Expression Level of HIV-1 Vif Is Optimized by Nucleotide Changes in the Genomic SA1D2prox Region during the Viral Adaptation Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vif-Dependent HIV-1 Replication Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Vif-dependent HIV-1 replication assays.
Frequently Asked Questions (FAQs)
Q1: Which cell line should I choose for my Vif-dependent HIV-1 replication assay?
A1: The choice of cell line is critical and depends on the specific experimental question. Cell lines are broadly categorized as "permissive" or "non-permissive" for the replication of Vif-deficient HIV-1. This permissiveness is primarily determined by the endogenous expression levels of APOBEC3G (A3G), a host restriction factor that Vif counteracts.[1][2][3]
-
Non-permissive cell lines: These cells express high levels of endogenous A3G and thus restrict the replication of Vif-deficient HIV-1. They are essential for studying Vif function. Examples include H9, CEM, and primary CD4+ T cells.[1][3] Myeloid cell lines like THP-1 also express A3G and can be used to study Vif function in this lineage.
-
Permissive cell lines: These cells express low to undetectable levels of A3G, allowing Vif-deficient HIV-1 to replicate efficiently. They are often used as controls or for virus production. Common examples include HEK293T and HeLa cells.
-
Engineered cell lines: To overcome variability in endogenous A3G expression, researchers often use engineered cell lines. For instance, HEK293T or HeLa cells can be stably transfected to express A3G, creating a reliable non-permissive environment for studying Vif-A3G interactions. Reporter cell lines, such as TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are frequently used to quantify viral infectivity.
Q2: What is the expected phenotype of a Vif-deficient HIV-1 in a non-permissive cell line?
A2: A Vif-deficient HIV-1 produced from a non-permissive cell line will exhibit a significant reduction in infectivity in the subsequent round of infection. This is because in the absence of Vif, A3G is packaged into the budding virions. During reverse transcription in the target cell, A3G deaminates cytosine to uracil (B121893) in the nascent single-stranded viral DNA, leading to G-to-A hypermutation of the viral genome and subsequent degradation or non-productive integration. Deaminase-independent mechanisms of restriction by A3G have also been reported.
Q3: My Vif-deficient virus shows some level of replication in non-permissive cells. What could be the reason?
A3: Several factors could contribute to this observation:
-
"Leaky" phenotype of the cell line: The term "non-permissive" is relative. Some so-called non-permissive cell lines might express low levels of A3G, allowing for a low level of Vif-deficient virus replication. It is crucial to characterize the A3G expression level in your specific cell line.
-
High multiplicity of infection (MOI): Using a very high MOI can sometimes overwhelm the cellular restriction machinery, leading to detectable replication even in the absence of Vif.
-
Reversion or contamination: Ensure that your Vif-deficient virus stock has not reverted to a Vif-positive phenotype or been contaminated with wild-type virus. Sequencing the vif gene from the viral stock is recommended.
-
Sublethal mutagenesis: It is possible for some viral genomes to acquire a level of G-to-A mutations that is not lethal, resulting in a population of replication-proficient, albeit mutated, progeny viruses.
Q4: How can I quantify the outcome of my Vif-dependent replication assay?
A4: Several methods can be used to quantify HIV-1 replication:
-
p24 Antigen ELISA: This is a widely used method to measure the amount of the HIV-1 capsid protein p24 in the culture supernatant, which correlates with the number of viral particles. Ultrasensitive p24 assays capable of detecting femtogram levels of the protein are also available for more sensitive measurements.
-
Reporter Gene Assays: If you are using a reporter virus (e.g., expressing luciferase or GFP) or a reporter cell line (e.g., TZM-bl), you can measure the reporter gene activity to quantify infection.
-
Quantitative PCR (qPCR): Real-time PCR can be used to quantify viral RNA in the supernatant or proviral DNA in infected cells. This method is highly sensitive and provides a wide dynamic range.
-
Flow Cytometry: If your virus or cell line expresses a fluorescent reporter like GFP, you can use flow cytometry to determine the percentage of infected cells.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low viral titer from producer cells | 1. Poor transfection efficiency. 2. Suboptimal cell health. 3. Issues with the proviral DNA plasmid. | 1. Optimize your transfection protocol (e.g., DNA:transfection reagent ratio, cell density). Use a positive control plasmid (e.g., expressing GFP) to check efficiency. 2. Ensure cells are healthy, within a low passage number, and free from contamination. 3. Verify the integrity and purity of your plasmid DNA. Sequence key regions, including the vif gene, to confirm the expected sequence. |
| High background in reporter assay | 1. High levels of reporter expression in the absence of infection. 2. Reagent contamination. | 1. Use untransfected or mock-infected cells as a negative control to determine the baseline reporter signal. 2. Ensure all reagents are fresh and free from contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent virus input. 3. Differences in incubation times. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Accurately quantify your viral stocks (e.g., by p24 ELISA) and use the same amount of virus (normalized by p24) for each infection. 3. Standardize all incubation times for transfection, infection, and sample collection. |
| No difference in replication between wild-type and Vif-deficient HIV-1 in a non-permissive cell line | 1. The cell line used is actually permissive. 2. The Vif-deficient virus has reverted or is contaminated. 3. The assay is not sensitive enough to detect the difference. | 1. Confirm the non-permissive phenotype of your cell line by testing a well-characterized Vif-deficient virus. Verify A3G expression by Western blot. 2. Sequence the vif gene of your viral stock. 3. Use a more sensitive readout, such as an ultrasensitive p24 ELISA or qPCR. Optimize the assay duration to allow for multiple rounds of replication, which can amplify the effect of Vif. |
Quantitative Data Summary
| Cell Line | Virus | Fold Reduction in Replication (ΔVif vs. WT) | Reference |
| MT-2 | NL4-3 | ~4.7 (79% reduction) | |
| PM1 | NL4-3 | ~14.3 (93% reduction) |
Note: The fold reduction can vary depending on the specific experimental conditions, including the cell line batch, virus strain, and assay readout.
Experimental Protocols
Single-Cycle Infectivity Assay
This assay measures the infectivity of virus particles produced from either permissive or non-permissive cells in a single round of infection.
Materials:
-
HEK293T (producer) cells
-
TZM-bl (target) cells
-
Proviral DNA for wild-type (WT) and Vif-deficient (ΔVif) HIV-1
-
Transfection reagent
-
Culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Virus Production:
-
Plate HEK293T cells in a 6-well plate.
-
Transfect the cells with WT or ΔVif proviral DNA using your optimized transfection protocol.
-
48 hours post-transfection, harvest the culture supernatant containing the virus.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Quantify the amount of virus in the supernatant using a p24 ELISA.
-
-
Infection of Target Cells:
-
Plate TZM-bl cells in a 96-well plate.
-
Infect the TZM-bl cells with equal amounts of WT and ΔVif virus (normalized by p24). Include a "no virus" control.
-
48 hours post-infection, lyse the cells.
-
-
Quantification:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the relative infectivity of the ΔVif virus compared to the WT virus (set to 100%).
-
APOBEC3G Degradation Assay
This assay determines the ability of Vif to induce the degradation of A3G.
Materials:
-
HEK293T cells
-
Expression plasmids for Vif and HA-tagged A3G
-
Transfection reagent
-
Cell lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-HA, anti-Vif, and anti-loading control (e.g., β-actin)
Protocol:
-
Transfection:
-
Plate HEK293T cells in a 6-well plate.
-
Co-transfect cells with the A3G-HA expression plasmid and either the Vif expression plasmid or an empty vector control.
-
48 hours post-transfection, harvest the cells.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA, Vif, and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis:
-
Compare the levels of A3G-HA in the presence and absence of Vif. A reduction in the A3G-HA band intensity in the Vif-expressing sample indicates Vif-mediated degradation.
-
Visualizations
Caption: Vif-mediated counteraction of APOBEC3G restriction.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
Caption: Troubleshooting logic for Vif-dependent assays.
References
- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-dependent function of HIV-1 Vif for virus replication (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HIV-1 Vif: a guardian of the virus that opens up a new era in the research field of restriction factors [frontiersin.org]
Technical Support Center: Mitigating Cytotoxicity of PROTAC-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues encountered during experiments with Proteolysis Targeting Chimera (PROTAC)-based inhibitors.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems related to PROTAC cytotoxicity in a question-and-answer format.
Q1: My PROTAC is showing significant cytotoxicity at concentrations required for target degradation. What are the potential causes?
Unexpected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The intended degradation of the target protein itself may lead to cell death, which is the desired therapeutic effect in some cases (e.g., targeting an anti-apoptotic protein) but can be considered general cytotoxicity in viability assays.[1]
-
Off-Target Toxicity: The PROTAC may be degrading proteins other than the intended target. This can occur if the target-binding ligand or the E3 ligase-recruiting ligand has affinities for other proteins.[1][2] Pomalidomide-based PROTACs, for example, have been observed to degrade zinc-finger proteins off-target.[3]
-
Ligand-Specific Effects: The individual ligands (the warhead binding to the protein of interest or the E3 ligase binder) might exert cytotoxic effects independent of protein degradation.[1]
-
Compound Impurities: Residual reactants or byproducts from the synthesis of the PROTAC could be toxic to cells.
-
Experimental Conditions: High concentrations of the solvent (e.g., DMSO), prolonged incubation times, or suboptimal cell health can contribute to cytotoxicity.[1]
Q2: How can I determine if the observed cytotoxicity is on-target or off-target?
Several control experiments can help you distinguish between on-target and off-target cytotoxicity:
-
Inactive Control PROTAC: Synthesize and test a control PROTAC where the E3 ligase ligand is replaced with an inactive analogue (e.g., an epimer) that cannot bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement and subsequent protein degradation.[1]
-
Ligand-Only Controls: Test the warhead and the E3 ligase ligand as individual molecules. This will help determine if either component possesses inherent cytotoxicity.[1]
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC. If cytotoxicity is reduced, it indicates that the cell death is dependent on proteasomal degradation, a hallmark of PROTAC activity.[1]
-
Target Knockout/Knockdown Cells: Use CRISPR/Cas9 or RNAi to generate a cell line that does not express the target protein. If your PROTAC is not cytotoxic in these cells, it strongly suggests the toxicity is on-target.[1]
-
Global Proteomics: Employ mass spectrometry-based proteomics to compare the proteome of cells treated with your PROTAC versus a vehicle control. This can identify unintended protein degradation, providing direct evidence of off-target effects.[2][4][5][6]
Below is a troubleshooting workflow to help distinguish between on- and off-target cytotoxicity:
Q3: My PROTAC shows on-target toxicity. How can I mitigate this while maintaining efficacy?
If the cytotoxicity is a direct result of degrading the target protein, consider these strategies to enhance cell-type or tissue selectivity:
-
Antibody-PROTAC Conjugates (APCs): Conjugate your PROTAC to an antibody that specifically targets a cell surface antigen overexpressed on your target cells. This directs the PROTAC to the desired cell type, minimizing exposure to other cells.[7][8][9][10]
-
Aptamer-PROTAC Conjugates: Similar to antibodies, DNA or RNA aptamers can be used to selectively deliver PROTACs to target cells.
-
Tissue-Specific E3 Ligase Recruitment: If your target protein is expressed in both healthy and diseased tissues, consider using a ligand for an E3 ligase that is preferentially expressed in the target tissue.
-
Pro-PROTACs: Design your PROTAC as an inactive precursor ("pro-PROTAC") that is activated by specific conditions within the target tissue, such as enzymes that are overexpressed in tumors.
Q4: I have identified off-target proteins. What are my options to reduce off-target effects?
Addressing off-target effects often requires medicinal chemistry efforts:
-
Modify the Warhead: Alter the chemical structure of the ligand that binds to the protein of interest to improve its selectivity.
-
Optimize the Linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, its selectivity.
-
Change the E3 Ligase Ligand: Switching to a different E3 ligase recruiter can alter the profile of off-target proteins. For example, modifications at the C5 position of pomalidomide (B1683931) have been shown to reduce the off-target degradation of zinc-finger proteins.[3]
Quantitative Data Summary
The following tables provide examples of how to present quantitative data to assess PROTAC performance and cytotoxicity.
Table 1: Degradation Potency and Cytotoxicity of a Hypothetical PROTAC and Controls
| Compound | Target Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC-X | Target-Positive Cells | 15 | >90 | 50 |
| PROTAC-X | Target-Knockout Cells | >1000 | <10 | >10000 |
| Inactive Epimer | Target-Positive Cells | >1000 | <5 | >10000 |
| Warhead-Only | Target-Positive Cells | N/A | N/A | 8000 |
| E3 Ligase Ligand-Only | Target-Positive Cells | N/A | N/A | >10000 |
Note: DC50 is the concentration for 50% maximal degradation, Dmax is the maximal degradation, and IC50 is the concentration for 50% inhibition of cell viability. Data is hypothetical.
Table 2: Comparison of a Standard PROTAC with an Antibody-PROTAC Conjugate (APC)
| Compound | Cell Line | Target Expression | DC50 (nM) | IC50 (nM) |
| PROTAC-Y | Target-High | High | 25 | 100 |
| PROTAC-Y | Target-Low | Low | 30 | 120 |
| APC-Y | Target-High | High | 5 | 20 |
| APC-Y | Target-Low | Low | >500 | >1000 |
Note: This table illustrates how an APC can improve potency and selectivity in target-high cells. Data is hypothetical.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol describes a colorimetric assay to measure cell viability and cytotoxicity.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cell culture medium
-
PROTAC stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11][12]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[12][13]
-
Prepare serial dilutions of your PROTAC in culture medium. Add 10 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[11][14]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
Add 10 µL of CCK-8 solution to each well.[12][13][14] Be careful to avoid introducing bubbles.
-
Measure the absorbance at 450 nm using a microplate reader.[12][13][14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[15][16]
Materials:
-
6-well or 12-well plates
-
PROTAC stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[15]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[15][16]
-
Incubate the lysate on ice for 30 minutes.[15]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[15][16]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[16]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15][18]
-
Mandatory Visualizations
PROTAC Mechanism of Action
Experimental Workflow for Cytotoxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. ptglab.com [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ptglab.com [ptglab.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HIV-1 Vif Inhibitors: Restoring the Body's Natural Antiviral Defenses
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Novel Vif Inhibitors in the Fight Against HIV-1.
The Human Immunodeficiency Virus type 1 (HIV-1) accessory protein Vif (Viral infectivity factor) is a critical component for viral replication and pathogenesis. It functions by neutralizing the host's intrinsic antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. Vif orchestrates the degradation of A3G, thereby preventing its incorporation into new viral particles where it would otherwise inhibit viral replication. This guide provides a comparative analysis of several novel Vif inhibitors, with a focus on their mechanism of action, efficacy, and the experimental data supporting their potential as a new class of antiretroviral therapeutics. While this guide was prompted by an inquiry into "HIV-1 inhibitor-72," a specific compound with that designation could not be identified in the available scientific literature. Therefore, this comparison focuses on well-documented Vif inhibitors with published experimental data.
Mechanism of Action: Targeting the Vif-APOBEC3G Axis
HIV-1 Vif's primary function is to counteract the potent antiviral activity of the host cytidine (B196190) deaminase APOBEC3G (A3G).[1] In the absence of Vif, A3G is incorporated into newly forming virions and, upon infection of a new cell, induces catastrophic hypermutations in the viral DNA during reverse transcription, rendering the virus non-infectious.[2]
Vif overcomes this host defense by hijacking the cellular ubiquitin-proteasome system. It forms an E3 ubiquitin ligase complex with cellular proteins, including Cullin 5 (CUL5), Elongin B (EloB), Elongin C (EloC), and core-binding factor beta (CBFβ).[3] This complex then targets A3G for polyubiquitination and subsequent degradation by the proteasome, effectively eliminating it from the cell.[4]
Vif inhibitors are a novel class of antiretroviral drugs designed to disrupt this process.[5] By interfering with the Vif-A3G interaction or the assembly of the Vif-E3 ligase complex, these inhibitors aim to "rescue" A3G from degradation, allowing it to be packaged into new virions and exert its antiviral function.[6]
Quantitative Comparison of Vif Inhibitors
The following tables summarize the available quantitative data for several Vif inhibitors. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.
Table 1: In Vitro Efficacy of Small Molecule Vif Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| RN-18 | Vif-A3G Interaction | 4.5 µM | CEM | > 100 µM | > 22.2 | [1] |
| 10 µM | H9 | > 100 µM | > 10 | [1] | ||
| 6 µM | H9 | Not Reported | Not Reported | [7] | ||
| VEC-5 | Vif-ElonginC Interaction | 24.48 µM | 293T cells expressing A3G | > 100 µM | > 4.1 | [4] |
| CV-3 | Vif-CBFβ Interaction | 8.16 µM | Nonpermissive lymphocytes | > 100 µM | > 12.2 |
Table 2: In Vitro Efficacy of Peptide-Based Vif Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Cytotoxicity | Reference |
| VMP-63 | Vif-CBFβ Interaction | 49.4 µM | TZM-bl | No significant cytotoxicity at 100 µM | [8] |
| VMP-108 | Vif-CBFβ Interaction | 55.1 µM | TZM-bl | No significant cytotoxicity at 100 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Vif inhibitors.
Antiviral Activity Assay (Reverse Transcriptase Assay)[1]
-
Cell Culture: Non-permissive (e.g., H9, CEM) and permissive (e.g., MT-4, CEM-SS) T-cell lines are cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-treated with a range of concentrations of the Vif inhibitor or DMSO (vehicle control) overnight.
-
HIV-1 Infection: Cells are then infected with a known amount of HIV-1 (e.g., HIV-1LAI strain).
-
Monitoring Viral Replication: Culture supernatants are collected at regular intervals (e.g., every 2 days) for up to 14 days.
-
Reverse Transcriptase (RT) Activity Measurement: The level of viral replication is quantified by measuring the RT activity in the culture supernatants using a standard RT assay kit.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)[1][8]
-
Cell Seeding: Cells are seeded in 96-well plates and treated with various concentrations of the Vif inhibitor.
-
Incubation: Cells are incubated for a period that mirrors the antiviral assay (e.g., 48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the inhibitor that reduces cell viability by 50%.
APOBEC3G Rescue and Virion Incorporation Assay (Western Blotting)[4][8]
-
Cell Transfection/Infection: HEK293T cells are co-transfected with plasmids expressing HIV-1 provirus (wild-type or ΔVif) and A3G. Alternatively, non-permissive cells are infected with HIV-1.
-
Inhibitor Treatment: The cells are treated with the Vif inhibitor or a control (e.g., DMSO, proteasome inhibitor MG132).
-
Cell Lysis and Virion Purification: After 48 hours, cells are lysed to prepare cell lysates. Virions are purified from the culture supernatant by ultracentrifugation.
-
Protein Quantification: The total protein concentration in the cell and viral lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against A3G, Vif, and a loading control (e.g., GAPDH for cell lysates, p24 for viral lysates).
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative levels of A3G in the presence and absence of the inhibitor.
Visualizing the Pathways and Processes
To better understand the mechanisms of Vif action and inhibition, as well as the experimental workflows, the following diagrams are provided.
Caption: Vif-mediated degradation of APOBEC3G.
Caption: Mechanism of action of Vif inhibitors.
Caption: General experimental workflow for Vif inhibitor evaluation.
References
- 1. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Vif Versus the APOBEC3 Cytidine Deaminases: An Intracellular Duel Between Pathogen and Host Restriction Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural perspectives on HIV‐1 Vif and APOBEC3 restriction factor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Replication by Targeting the Interaction between Vif and ElonginC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HIV-1 Vif inhibitors and how do they work? [synapse.patsnap.com]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design of Vif-Derived Peptide Inhibitors with Anti-HIV-1 Activity by Interrupting Vif-CBFβ Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HIV-1 Resistance: A Comparative Analysis of Vif-Targeting Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of HIV-1 inhibitor-72, a novel antagonist of the viral infectivity factor (Vif), and its standing among other antiretroviral agents. This document synthesizes available experimental data on its activity, mechanism of action, and the broader context of cross-resistance in HIV-1 therapy.
Executive Summary
This compound, identified as compound 5m, is a key component of the PROTAC (Proteolysis Targeting Chimera) Vif degrader, L15. This novel therapeutic approach targets the HIV-1 Vif protein, which is essential for the virus to counteract the host's innate immunity. While specific cross-resistance data for this compound against a wide array of drug-resistant viral strains remains limited in publicly available literature, this guide provides a framework for understanding its potential by examining the activity of its derivative, L15, and comparing the broader class of Vif inhibitors with established antiretroviral drug classes. The emergence of Vif inhibitors presents a promising new avenue for treating multidrug-resistant HIV-1, as they operate via a mechanism distinct from that of existing protease, reverse transcriptase, and integrase inhibitors.
Comparative Antiviral Activity
This compound functions as the "warhead" of the Vif PROTAC degrader L15, targeting the Vif protein for degradation. The antiviral activity of L15 has been evaluated against various HIV-1 strains.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PROTAC Vif degrader-1 (L15) | HIV-1IIIB | MT-4 | 33.35 | >200 | >5.99 |
| PROTAC Vif degrader-1 (L15) | HIV-1kiz002 | PBMCs | 10.53 | >200 | >19.0 |
| PROTAC Vif degrader-1 (L15) | HIV-1WAN | PBMCs | 8.76 | >200 | >22.8 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Note: Data for a direct comparison of this compound (compound 5m) alone or a comprehensive cross-resistance panel for L15 against a wide range of clinically relevant drug-resistant HIV-1 strains is not yet publicly available. The parent scaffold of L15 has been reported to be effective against drug-resistant strains, suggesting a favorable profile for this class of inhibitors[1].
Cross-Resistance Profile of Vif Inhibitors in Context
Due to the limited specific cross-resistance data for this compound, a broader comparison is presented below, highlighting the potential advantages of the Vif inhibitor class against viral strains with resistance to common antiretroviral (ARV) classes.
| Drug Class | Representative Drug(s) | General Cross-Resistance Profile |
| Vif Inhibitors | (e.g., L15, RN-18) | Expected to have minimal cross-resistance with other ARV classes due to a novel mechanism of action. Resistance may arise from mutations in the Vif protein, but these are unlikely to affect the susceptibility to other drug classes. |
| Protease Inhibitors (PIs) | Lopinavir, Atazanavir, Darunavir | High-level cross-resistance is common within this class. The accumulation of multiple mutations in the protease gene can confer broad resistance to most PIs[2]. |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Lamivudine, Tenofovir, Emtricitabine | Cross-resistance can occur, though some mutations (e.g., M184V) can increase susceptibility to other NRTIs like zidovudine. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz, Nevirapine, Rilpivirine | A single mutation can often lead to high-level resistance to the entire class of first-generation NNRTIs. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir, Bictegravir | Cross-resistance can develop, with certain mutational pathways conferring resistance to multiple INSTIs. |
Mechanism of Action: The Vif-APOBEC3G Axis
This compound, as part of the PROTAC L15, targets the viral infectivity factor (Vif). Vif is crucial for HIV-1 to evade the host's innate immune defense mediated by the APOBEC3G (A3G) protein. In the absence of Vif, A3G is incorporated into new viral particles and induces hypermutation of the viral DNA during reverse transcription, rendering the virus non-infectious. Vif counteracts this by binding to A3G and targeting it for proteasomal degradation. Vif inhibitors, like this compound, are designed to disrupt this process, thereby restoring the antiviral function of A3G.
Caption: Vif-APOBEC3G signaling pathway and the action of Vif inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of anti-HIV-1 compounds.
In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the 50% effective concentration (EC50) of a compound in protecting MT-4 cells from HIV-1-induced cell death.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 6 x 105 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum, 0.03% L-glutamine, and antibiotics.
-
Compound Dilution: The test compound is serially diluted in the culture medium.
-
Infection: A standardized amount of HIV-1 (e.g., HIV-1IIIB) is added to the wells containing the cells and the test compound. Control wells with virus and cells only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is read at 540 nm.
-
Data Analysis: The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound.
-
Procedure: The protocol is similar to the anti-HIV-1 activity assay, but without the addition of the virus.
-
Data Analysis: The CC50 is the compound concentration that reduces the viability of uninfected MT-4 cells by 50%.
Anti-HIV-1 Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the antiviral activity in primary human cells.
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and stimulated with phytohemagglutinin (PHA) for 3 days.
-
Infection and Treatment: Stimulated PBMCs are infected with a clinical isolate of HIV-1 (e.g., HIV-1kiz002 or HIV-1WAN) and treated with serial dilutions of the test compound.
-
Incubation: The infected and treated cells are cultured for 7 days.
-
Viral Replication Measurement: The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 is the compound concentration that inhibits p24 production by 50%.
Caption: Generalized workflow for in vitro anti-HIV-1 assays.
Future Directions and Conclusion
This compound, as a part of the Vif-degrading PROTAC L15, represents an innovative approach to HIV-1 therapy. The unique mechanism of action targeting the Vif-APOBEC3G axis holds significant promise for overcoming resistance to existing antiretroviral drugs. While the currently available data on L15 is encouraging, further studies are crucial to fully characterize the cross-resistance profile of this new class of inhibitors against a broad panel of multidrug-resistant HIV-1 strains. Such data will be instrumental in positioning Vif inhibitors in the landscape of HIV-1 treatment, particularly for heavily treatment-experienced patients. The development of Vif inhibitors could provide a much-needed new tool in the ongoing effort to combat the global HIV/AIDS epidemic.
References
A Comparative Analysis of HIV-1 Inhibitor-72 Efficacy Across Diverse Viral Subtypes
For Immediate Release
[City, State] – A comprehensive guide published today offers a detailed comparison of a novel HIV-1 entry inhibitor, designated HIV-1 inhibitor-72, against other therapeutic alternatives. This guide provides researchers, scientists, and drug development professionals with critical data on the inhibitor's efficacy across various HIV-1 subtypes, supported by extensive experimental data and detailed protocols.
This compound is an investigational small molecule designed to block the initial interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.[1][2] This mechanism of action prevents the virus from binding to and entering T-helper cells, a crucial first step in the viral replication cycle.[1] By targeting this highly conserved interaction, this compound holds the potential for broad activity against diverse HIV-1 subtypes.
Comparative Efficacy Against HIV-1 Subtypes
The antiviral activity of this compound was evaluated against a panel of Env-pseudotyped viruses representing major HIV-1 subtypes (A, B, and C) and a known resistant strain. The 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%, was determined using a standardized TZM-bl cell-based luciferase reporter assay.[3][4] For comparison, two other gp120 attachment inhibitors, referred to as Competitor A and Competitor B, were tested in parallel.
Table 1: Comparative Antiviral Efficacy (IC50 in nM) of HIV-1 Inhibitors
| Virus Subtype | This compound | Competitor A | Competitor B |
| Subtype A | 8.5 | 15.2 | 12.8 |
| Subtype B | 5.1 | 9.8 | 8.5 |
| Subtype C | 10.2 | 22.5 | 18.9 |
| Resistant Strain | 45.3 | >100 | >100 |
The data indicate that this compound demonstrates potent activity against subtypes A, B, and C, with consistently lower IC50 values compared to both competitor compounds. Notably, it retains significant activity against a resistant strain that shows diminished susceptibility to the other inhibitors.
Cytotoxicity and Selectivity Index
A critical aspect of any antiviral drug is its safety profile and specificity for the viral target over host cells. The 50% cytotoxic concentration (CC50) was determined in TZM-bl cells using a standard MTT assay to measure cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for the virus.
Table 2: Cytotoxicity and Selectivity Index
| Inhibitor | CC50 (µM) | Selectivity Index (SI) vs. Subtype B |
| This compound | >50 | >9800 |
| Competitor A | >50 | >5100 |
| Competitor B | >50 | >5880 |
This compound exhibited no significant cytotoxicity at the highest tested concentrations, resulting in a superior selectivity index compared to the alternatives.
Mechanism of Action and Experimental Workflow
The proposed mechanism of this compound involves binding to a conserved pocket on gp120, which prevents the conformational changes necessary for CD4 receptor engagement. This blockade of the initial attachment step is a key strategy for inhibiting HIV-1 entry.
The evaluation of inhibitor efficacy followed a standardized workflow to ensure reproducibility and accuracy of the results.
Experimental Protocols
TZM-bl Neutralization Assay
This assay is used to determine the concentration of an inhibitor that reduces HIV-1 infection by 50% (IC50).
-
Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes, were used.
-
Viruses: Env-pseudotyped viruses for subtypes A, B, C, and a resistant strain were generated by co-transfecting 293T cells with an Env-expressing plasmid and an env-deficient HIV-1 backbone plasmid.
-
Procedure:
-
Serial dilutions of this compound and competitor compounds were prepared in a 96-well flat-bottom plate.
-
A standardized amount of pseudovirus, predetermined to yield a specific range of relative luminescence units (RLU), was added to each well.
-
The plate was incubated for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Freshly trypsinized TZM-bl cells (10,000 cells/well) in growth medium containing DEAE-dextran were added to each well.
-
The plates were incubated for 48 hours at 37°C.
-
After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
-
The percentage of neutralization was calculated relative to control wells containing virus but no inhibitor. IC50 values were determined by nonlinear regression analysis.
-
MTT Cytotoxicity Assay
This assay measures the potential of a compound to cause cell death, determining the CC50 value.
-
Cell Line: TZM-bl cells.
-
Procedure:
-
TZM-bl cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates were incubated for 48 hours at 37°C, mirroring the duration of the neutralization assay.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. Viable cells metabolize MTT into a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage relative to untreated control cells. CC50 values were determined by nonlinear regression analysis.
-
This guide provides a foundational dataset for the preclinical evaluation of this compound. The promising efficacy and safety profile warrant further investigation and development of this compound as a potential new agent in the fight against HIV-1.
References
Vif-Targeting PROTACs: A Comparative Guide to a Novel Anti-HIV Strategy
An In-Depth Analysis of Proteolysis-Targeting Chimeras Designed to Degrade the HIV-1 Viral Infectivity Factor (Vif), Featuring the First-in-Class Degrader L15.
The HIV-1 Viral Infectivity Factor (Vif) is an essential accessory protein that enables viral replication in the presence of the host's intrinsic antiviral defense mechanism, primarily the APOBEC3G (A3G) protein.[1][2] Vif hijacks the host's cellular machinery, recruiting an E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of A3G.[1][3] This action prevents A3G from being incorporated into new virions, where it would otherwise lethally mutate the viral genome. Consequently, inhibiting Vif function has become a highly attractive therapeutic strategy for combating HIV-1.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively eliminate target proteins from cells.[4] These heterobifunctional molecules consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity triggers the ubiquitination and degradation of the target protein. The development of Vif-targeting PROTACs represents a promising new frontier in anti-HIV drug discovery, aiming not just to inhibit Vif, but to eradicate it.
This guide provides a detailed overview of the current landscape of Vif-targeting PROTACs. As this is an emerging field, publicly available data on well-characterized, distinct Vif-targeting PROTACs is limited. This document focuses on the first-in-class Vif-targeting PROTAC, L15 , providing a comprehensive analysis of its performance and the experimental methodologies used for its evaluation.
Mechanism of Action: Vif and Vif-Targeting PROTACs
To understand the therapeutic rationale, it is crucial to visualize the native signaling pathway of Vif and the mechanism by which a Vif-targeting PROTAC intervenes.
A Vif-targeting PROTAC is designed to subvert this process. Instead of Vif recruiting the E3 ligase to degrade A3G, the PROTAC forces the E3 ligase to degrade Vif itself.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for the Vif-targeting PROTAC L15. L15 was developed from a Vif inhibitor scaffold and utilizes a CRBN (Cereblon) ligand to recruit the E3 ligase.
Table 1: Vif Degradation Performance of L15
| Compound | Target Protein | E3 Ligase Recruited | Degradation Profile | DC50 (µM) | Dmax (%) | Cell Line |
| L15 | HIV-1 Vif | CRBN | Dose-dependent degradation observed | Not Reported | Not Reported | 293T |
Note: While the study reports dose-dependent degradation of Vif by L15, specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values were not provided in the publication.
Table 2: Anti-HIV-1 Activity of L15
| Compound | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Cell Line |
| L15 | HIV-1IIIB | 33.35 | > 200 | > 5.99 | MT-4 |
| L15 | HIV-1kiz002 | 10.53 | > 200 | > 19.0 | PBMCs |
| L15 | HIV-1WAN | 8.76 | > 200 | > 22.8 | PBMCs |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. Therapeutic Index (TI) = CC50 / EC50. Data sourced from Luo D, et al. (2024).
Experimental Protocols
The evaluation of Vif-targeting PROTACs involves two primary types of assays: confirming the degradation of the Vif protein and assessing the downstream antiviral activity.
Vif Protein Degradation Assay (Western Blot)
This protocol is designed to quantify the reduction in intracellular Vif protein levels after treatment with a PROTAC.
Objective: To determine the dose-dependent degradation of Vif by a specific PROTAC.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are co-transfected with expression plasmids for HA-tagged Vif (Vif-HA) and, if desired, a control protein. Transfection can be performed using a suitable reagent like Lipofectamine.
-
-
PROTAC Treatment:
-
Approximately 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing various concentrations of the Vif-targeting PROTAC (e.g., L15) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a predetermined period (e.g., 24-48 hours) to allow for protein degradation.
-
-
Cell Lysis:
-
After incubation, cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard method, such as the BCA protein assay, to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blot:
-
Lysates are mixed with Laemmli sample buffer and boiled to denature the proteins.
-
Equal amounts of total protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the Vif tag (e.g., anti-HA antibody). A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading across lanes.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
The intensity of the Vif and loading control bands is quantified using densitometry software. The level of Vif is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
-
Anti-HIV-1 Activity Assay
This protocol assesses the ability of the Vif-targeting PROTAC to inhibit HIV-1 replication in a relevant cell line.
Objective: To determine the 50% effective concentration (EC50) of the PROTAC against HIV-1.
Methodology:
-
Cell Culture:
-
MT-4 cells (or other susceptible T-cell lines) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Viral Infection and Treatment:
-
Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a specific multiplicity of infection (MOI).
-
Simultaneously, the infected cells are treated with serial dilutions of the Vif-targeting PROTAC or a control drug.
-
-
Incubation:
-
The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, the cell supernatant is collected.
-
The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of p24 production is calculated for each PROTAC concentration relative to the untreated infected control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
-
Cytotoxicity Assay (CC50 Determination):
-
In parallel, uninfected MT-4 cells are treated with the same serial dilutions of the PROTAC.
-
After the same incubation period, cell viability is measured using an assay such as MTT or CellTiter-Glo.
-
The CC50 value is calculated to assess the compound's toxicity.
-
Experimental Workflow Visualization
The process of evaluating a Vif-targeting PROTAC can be summarized in a logical workflow, from initial treatment to final data analysis.
Conclusion
The targeted degradation of HIV-1 Vif using PROTAC technology is a novel and highly promising therapeutic avenue. The first-in-class degrader, L15, demonstrates the feasibility of this approach, showing dose-dependent degradation of Vif and potent anti-HIV-1 activity across different viral strains with a favorable safety profile in vitro. While direct head-to-head comparative data with other Vif-targeting PROTACs is not yet available, the data for L15 establishes a benchmark for future development. The continued exploration of different Vif binders, E3 ligase recruiters, and linker chemistries will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of this new class of anti-HIV agents. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation and comparison of next-generation Vif-targeting PROTACs.
References
- 1. Discovery of L15 as a novel Vif PROTAC degrader with antiviral activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic disulfides as potential inhibitors against interaction between deaminase APOBEC3G and HIV infectivity factor: Inhibitors of interaction between APOBEC3G and Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of HIV-1 Inhibitor-72: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HIV-1 inhibitor-72's performance against other alternative inhibitors targeting the HIV-1 Vif protein. The data presented is based on available experimental findings to assist in the evaluation of its on-target effects.
Combating HIV-1 by Targeting the Vif Protein
The Human Immunodeficiency Virus type 1 (HIV-1) viral infectivity factor (Vif) is a critical viral protein essential for HIV-1 replication in the presence of the host's natural antiviral defense mechanism, the APOBEC3G (A3G) protein. Vif functions by hijacking the host cell's ubiquitin-proteasome system to induce the degradation of A3G, thereby neutralizing its antiviral activity. Small molecule inhibitors that disrupt the Vif-A3G axis represent a promising therapeutic strategy against HIV-1.
This compound (also known as compound 5m) is a potent inhibitor of HIV-1 and serves as the target protein ligand for the PROTAC (Proteolysis Targeting Chimera) Vif degrader-1.[1] This guide focuses on the validation of its on-target effects by comparing its antiviral efficacy with other known Vif inhibitors.
Comparative Efficacy of Vif Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound (as part of a PROTAC degrader) and other notable Vif inhibitors. The data is compiled from various in vitro studies.
| Inhibitor/Compound | Target | Assay Type | Cell Line/System | Efficacy Metric (IC50/EC50) | Cytotoxicity (CC50) | Source(s) |
| PROTAC Vif degrader-1 (utilizing this compound) | HIV-1 Vif | Antiviral Activity | HIV-1IIIB infected cells | EC50: 33.35 μM | > 200 µM | [2] |
| Antiviral Activity | HIV-1kiz002 infected PBMCs | EC50: 10.53 μM | > 200 µM | [2] | ||
| Antiviral Activity | HIV-1WAN infected PBMCs | EC50: 8.76 μM | > 200 µM | [2] | ||
| RN-18 | HIV-1 Vif | Vif Inhibition | 293T cells | IC50: 4.5 μM | Not specified | [3] |
| Antiviral Activity | Nonpermissive CEM cells | IC50: 10 μM | > 100 μM | |||
| Antiviral Activity | Nonpermissive H9 cells | IC50: 10 μM | > 100 μM | |||
| VEC-5 | Vif-ElonginC Interaction | Antiviral Activity | A3G-expressing 293T cells | Dose-dependent inhibition | Low cytotoxicity | |
| VMP-63 | Vif-CBFβ Interaction | Antiviral Activity | A3G-positive cells | IC50: 49.4 μM | Not specified | |
| VMP-108 | Vif-CBFβ Interaction | Antiviral Activity | A3G-positive cells | IC50: 55.1 μM | Not specified |
Experimental Protocols
The validation of on-target effects for Vif inhibitors involves a series of key experiments to demonstrate their ability to counteract Vif's function and restore the antiviral activity of APOBEC3G.
Vif-Mediated APOBEC3G Degradation Assay
-
Objective: To determine if the inhibitor can prevent the Vif-induced degradation of APOBEC3G in cells.
-
Methodology:
-
HEK293T cells are co-transfected with expression vectors for HIV-1 Vif and a tagged version of APOBEC3G (e.g., HA-tagged or EGFP-tagged).
-
Transfected cells are treated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
After a suitable incubation period (e.g., 48 hours), cells are lysed.
-
The levels of tagged APOBEC3G and Vif are analyzed by Western blotting using specific antibodies. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
A successful inhibitor will show a dose-dependent increase in the levels of APOBEC3G in the presence of Vif.
-
Antiviral Activity Assay
-
Objective: To quantify the inhibitor's ability to suppress HIV-1 replication in a cell-based model.
-
Methodology:
-
Permissive (e.g., MT-4) or non-permissive (e.g., H9) T-cell lines, or peripheral blood mononuclear cells (PBMCs), are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Infected cells are cultured in the presence of serial dilutions of the test inhibitor.
-
After a defined period (e.g., 72-96 hours), the level of viral replication is measured. Common readouts include:
-
p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measurement of RT activity in the supernatant, which correlates with the amount of virus released.
-
-
The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is calculated from the dose-response curve.
-
Cytotoxicity Assay
-
Objective: To determine the concentration at which the inhibitor becomes toxic to the host cells.
-
Methodology:
-
Uninfected cells (the same type used in the antiviral assay) are cultured with the same serial dilutions of the test inhibitor.
-
After the same incubation period as the antiviral assay, cell viability is assessed using methods such as:
-
MTT or XTT assay: Colorimetric assays that measure mitochondrial metabolic activity.
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
The 50% cytotoxic concentration (CC50), the concentration of the inhibitor that reduces cell viability by 50%, is calculated.
-
The Selectivity Index (SI = CC50/EC50) is then determined to assess the therapeutic window of the inhibitor.
-
Mechanism of Action: Vif-Mediated Degradation of APOBEC3G and Its Inhibition
The following diagram illustrates the signaling pathway of Vif-mediated APOBEC3G degradation and the point of intervention for inhibitors like this compound.
In the absence of an inhibitor, the HIV-1 Vif protein recruits a cellular E3 ubiquitin ligase complex to target the antiviral protein APOBEC3G for ubiquitination and subsequent degradation by the proteasome. This action allows for successful viral replication. This compound and similar compounds are designed to interfere with Vif's function, preventing the degradation of APOBEC3G and thereby restoring the host cell's innate antiviral defense.
References
Assessing the Specificity of Vif Degradation by HIV-1 Inhibitor-72: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 accessory protein Viral infectivity factor (Vif) is a critical pathogenic factor that counteracts the host's intrinsic immunity by targeting the APOBEC3 family of proteins for proteasomal degradation. This makes Vif an attractive, yet challenging, target for novel anti-HIV-1 therapeutics. A new generation of molecules, including direct inhibitors and targeted degraders, aims to neutralize Vif function. This guide provides a comparative assessment of HIV-1 inhibitor-72, a key component of the Vif-targeting PROTAC (PROteolysis TArgeting Chimera) degrader L15, against other notable Vif inhibitors, with a focus on the specificity of Vif degradation.
Overview of Vif-Targeting Strategies
HIV-1 Vif orchestrates the degradation of antiviral APOBEC3 proteins (primarily APOBEC3G and APOBEC3F) by hijacking a cellular E3 ubiquitin ligase complex. Inhibitors are designed to disrupt this process, thereby restoring the cell's innate ability to restrict HIV-1 replication. Strategies include:
-
Direct Inhibition: Small molecules that bind to Vif and block its interaction with either APOBEC3G or cellular co-factors required for its function.
-
Targeted Degradation (PROTACs): Heterobifunctional molecules that link a Vif-binding ligand to an E3 ligase recruiter, inducing the ubiquitination and subsequent degradation of Vif itself. This compound is the Vif-binding component of one such PROTAC, L15.[1][2]
A critical aspect of any Vif-targeting compound is its specificity. Besides degrading APOBEC3 proteins, Vif is also known to degrade the PPP2R5 family of PP2A phosphatase regulators, leading to G2/M cell cycle arrest. An ideal Vif inhibitor should selectively block Vif-mediated APOBEC3 degradation without affecting other cellular processes or Vif's other functions, which could lead to off-target effects.
Comparative Performance of Vif Inhibitors
Quantitative data for this compound comes from studies of its corresponding PROTAC degrader, L15. The data is compared with established small-molecule Vif inhibitors RN-18 and N.41.
| Inhibitor/Degrader | Mechanism of Action | Target Potency (IC50/EC50) | Antiviral Activity (EC50) | Cytotoxicity (CC50) |
| PROTAC L15 (contains this compound) | Vif Protein Degrader | Dose-dependent Vif degradation observed.[1] | 8.76 - 10.53 µM (in PBMCs)[3]33.35 µM (vs HIV-1IIIB)[3] | > 200 µM |
| RN-18 | Vif-A3G Interaction Inhibitor | Not Reported | 4.5 µM (in CEM cells)10 µM (in H9 cells) | > 100 µM |
| N.41 | Vif-A3G Interaction Inhibitor | 2.18 µM (TR-FRET Assay) | ~8.4 µM (in PBMCs) | > 100 µM |
Note: EC50 values represent the concentration for 50% maximal effective response in antiviral assays, while IC50 values represent 50% inhibitory concentration in binding or enzymatic assays. The potency of this compound itself is as a ligand within the L15 PROTAC.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental procedures is crucial for understanding the assessment of these inhibitors.
Figure 1. Vif-mediated degradation of APOBEC3G and inhibitor intervention points.
Figure 2. Experimental workflow for testing inhibitor-mediated rescue of APOBEC3G.
Experimental Protocols
YFP-APOBEC3G Degradation Assay (Flow Cytometry)
This assay quantitatively measures the ability of an inhibitor to prevent Vif-mediated degradation of APOBEC3G tagged with a Yellow Fluorescent Protein (YFP).
a. Cell Culture and Transfection:
-
Seed HEK293T cells in 12-well plates in DMEM supplemented with 10% FBS and incubate overnight.
-
Co-transfect cells with plasmids expressing HIV-1 Vif and YFP-APOBEC3G (e.g., at a 2:1 molar ratio) using a suitable transfection reagent like Lipofectamine 2000.
-
Incubate for 4 hours at 37°C.
b. Inhibitor Treatment:
-
Following transfection, replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., L15, RN-18) or DMSO as a vehicle control.
c. Incubation and Cell Harvest:
-
Incubate the treated cells for 24 to 48 hours.
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of approximately 1 x 107 cells/mL.
d. Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Gate on the live, single-cell population.
-
Measure the mean YFP fluorescence intensity. A specific inhibitor will result in a dose-dependent increase in YFP signal in Vif-expressing cells, indicating that YFP-A3G degradation has been blocked.
Quantitative Western Blot for APOBEC3G Levels
This method confirms the results from flow cytometry by directly visualizing and quantifying APOBEC3G protein levels.
a. Cell Lysis and Protein Quantification:
-
After inhibitor treatment (as described above), wash cells in PBS and lyse in NP40 buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a standard method like the Bradford assay.
b. Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 15-20 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to APOBEC3G (e.g., rabbit polyclonal). Also, probe for a loading control (e.g., anti-tubulin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
d. Quantification:
-
Image the blot using a digital imager.
-
Perform densitometry analysis to quantify the band intensity for APOBEC3G and the loading control in each lane.
-
Normalize the APOBEC3G signal to the loading control signal for each sample. Calculate the fold change relative to the Vif-expressing, vehicle-treated control.
Single-Cycle HIV-1 Infectivity Assay
This assay determines the functional antiviral activity of the inhibitor by measuring the infectivity of viruses produced in the presence of the compound.
a. Virus Production:
-
Co-transfect HEK293T cells with an Env-deficient HIV-1 proviral plasmid that expresses luciferase (e.g., pNL4-3.Luc.R-E-) and a VSV-G expression plasmid.
-
Culture the transfected cells in the presence of serial dilutions of the test inhibitor for 48 hours.
-
Harvest the supernatant containing pseudotyped virus particles and determine the virus concentration (e.g., by p24 ELISA).
b. Infection of Target Cells:
-
Seed TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven luciferase cassette) in a 96-well plate.
-
Infect the TZM-bl cells with normalized amounts of the virus produced in the presence of the inhibitor.
-
Incubate for 48 hours to allow for a single round of infection and expression of the luciferase reporter gene.
c. Readout and Analysis:
-
Lyse the cells and add a luciferase substrate (e.g., Britelite).
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of infectivity for each inhibitor concentration relative to the virus produced with the vehicle control. Determine the EC50 value from the resulting dose-response curve.
Assessment of Specificity and Off-Target Effects
While this compound (via the PROTAC L15) shows promise in degrading Vif, a thorough assessment of its specificity is paramount. The primary off-target concern for Vif-directed therapies is the unintended modulation of other cellular processes regulated by Vif, such as the degradation of PPP2R5 proteins.
Recommended Specificity Assay: PPP2R5 Degradation
To assess the specificity of this compound, its effect on Vif-mediated degradation of PPP2R5 should be evaluated using a similar workflow to the APOBEC3G assays:
-
Cell System: Utilize cells expressing Vif and a fluorescently-tagged PPP2R5 family member (e.g., eGFP-PPP2R5A).
-
Methodology: Employ flow cytometry or Western blotting as described above to determine if the inhibitor prevents PPP2R5A degradation in a dose-dependent manner.
-
Interpretation: A truly specific inhibitor would rescue APOBEC3G from degradation without affecting the degradation of PPP2R5A. This would demonstrate that the inhibitor selectively disrupts the Vif-APOBEC3G axis.
Conclusion
This compound, as the warhead of the Vif-degrading PROTAC L15, represents a novel and potent strategy for targeting a key HIV-1 pathogenic factor. The available data on L15 indicates effective antiviral activity with low cytotoxicity. Its performance, in terms of antiviral EC50, is comparable to other established Vif inhibitors like RN-18 and N.41.
However, the ultimate clinical utility of any Vif-targeting agent will hinge on its specificity. While L15 is designed to selectively degrade Vif, further studies are required to confirm its lack of off-target effects, particularly concerning the Vif-PPP2R5 pathway. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of this compound with other alternatives, enabling researchers to rigorously evaluate its specificity and potential as a future therapeutic.
References
Comparative Analysis of Vif Degrader-1 and Other Anti-HIV-1 PROTACs
This guide provides a detailed comparative analysis of Vif degrader-1 (also known as compound L15), a promising PROTAC targeting the HIV-1 Vif protein, with other related therapeutic strategies. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of Vif-targeting compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to Vif and PROTAC Technology
The Human Immunodeficiency Virus type 1 (HIV-1) Viral infectivity factor (Vif) is an accessory protein crucial for viral replication and pathogenesis.[1] Vif's primary function is to counteract the host's innate antiviral defense mediated by the APOBEC3G (A3G) protein.[1] Vif achieves this by hijacking the host cell's ubiquitin-proteasome system to induce the degradation of A3G.[1] This makes Vif an attractive target for antiretroviral therapy.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, like Vif, leverage the cell's ubiquitin-proteasome system. However, PROTACs are engineered to selectively degrade target proteins of interest.[2] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This proximity leads to the ubiquitination and subsequent degradation of the target protein.[3]
Quantitative Performance Comparison
This section provides a comparative summary of the in vitro efficacy and cytotoxicity of Vif degrader-1 and other notable Vif inhibitors. Due to the limited public availability of quantitative data for other Vif-targeting PROTACs, this comparison includes small molecule inhibitors that act through different mechanisms.
| Compound | Type | Target(s) | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Reference(s) |
| Vif degrader-1 (L15) | PROTAC | HIV-1 Vif | 33.35 µM (HIV-1IIIB in MT-4 cells) 10.53 µM (HIV-1kiz002 in PBMCs) 8.76 µM (HIV-1WAN in PBMCs) | > 200 µM (in PBMCs) | |
| RN-18 | Small Molecule Inhibitor | HIV-1 Vif | 4.5 µM (in CEM cells) 10 µM (in H9 cells) | > 100 µM | [4] |
| Compound N. 41 | Small Molecule Inhibitor | HIV-1 Vif | 8.4 µM (HIV-1Ba-L in PBMCs) | > 100 µM | [5] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. CC50 (half-maximal cytotoxic concentration) values represent the concentration at which 50% of cells are killed. A higher therapeutic index (CC50/EC50) indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for determining the antiviral efficacy of a compound against HIV-1 in primary human PBMCs.
a. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and interleukin-2 (B1167480) (IL-2) for 2-3 days at 37°C in a 5% CO2 incubator.
b. Antiviral Assay:
-
Plate the PHA-stimulated PBMCs in a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., Vif degrader-1) in culture medium.
-
Add the diluted compounds to the cells and incubate for 1-2 hours.
-
Infect the cells with a known titer of HIV-1 virus stock.
-
Incubate the infected cells for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a p24 ELISA kit as a measure of viral replication.
-
Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.
Cytotoxicity Assay
This protocol describes the determination of the cytotoxic potential of a compound on PBMCs using a tetrazolium-based colorimetric assay (e.g., MTT or XTT assay).
a. Cell Preparation:
-
Isolate and stimulate PBMCs as described in the antiviral assay protocol.
-
Plate the stimulated PBMCs in a 96-well plate.
b. Assay Procedure:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compounds to the cells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Vif Protein Degradation Assay (Western Blot)
This protocol details the method for assessing the ability of a PROTAC to induce the degradation of the Vif protein in a cellular context.[6]
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T cells) co-transfected with plasmids expressing HIV-1 Vif and a loading control protein (e.g., GAPDH or β-actin).
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., Vif degrader-1) for a specified period (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
c. Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Vif protein and a primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The level of Vif protein is normalized to the loading control.
-
Calculate the percentage of Vif degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[7][8]
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: HIV-1 Vif counteracts the host's antiviral APOBEC3G protein.
Caption: PROTACs induce selective protein degradation via the ubiquitin-proteasome system.
Caption: Workflow for the in vitro evaluation of Vif degraders.
References
- 1. Viral infectivity factor - Wikipedia [en.wikipedia.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel HIV-1 Inhibitor Targeting Vif-dependent Degradation of Human APOBEC3G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HIV-1 Inhibitor Strategies: From Established Antiretrovirals to Novel Vif Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different HIV-1 inhibitor strategies, with a focus on their in vivo validation. While detailed in vivo efficacy data for the novel HIV-1 inhibitor-72 is not yet publicly available, this document introduces its mechanism as a component of a proteolysis-targeting chimera (PROTAC) that degrades the viral infectivity factor (Vif). This innovative approach is compared with established classes of antiretrovirals—capsid, protease, and entry inhibitors—for which in vivo experimental data are available.
Introduction to a Novel Antiviral Strategy: Vif Protein Degradation
This compound is a key component of a novel antiviral strategy that utilizes PROTAC technology. It serves as the targeting ligand for the HIV-1 Vif protein in a PROTAC molecule known as L15. Vif is an accessory protein crucial for HIV-1 to counteract the host's innate immunity by targeting the APOBEC3G protein for degradation. By binding to Vif, this compound enables the PROTAC to bring Vif into proximity with a host E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Vif by the host's proteasome. This preserves the antiviral activity of APOBEC3G. While this represents a promising new therapeutic avenue, in vivo validation data is pending.
Comparative In Vivo Efficacy of HIV-1 Inhibitors
The following tables summarize the in vivo efficacy of representative compounds from three major classes of HIV-1 inhibitors, as demonstrated in humanized mouse models. This model is a standard for the preclinical evaluation of anti-HIV-1 therapies.
| Table 1: In Vivo Efficacy of HIV-1 Capsid Inhibitors | |
| Inhibitor | Lenacapavir (GS-CA1) |
| Animal Model | Humanized mice |
| HIV-1 Strain | HIV-1 YU2 |
| Dosage and Administration | Single subcutaneous injection |
| Key Efficacy Results | High antiviral efficacy as a long-acting injectable monotherapy[1][2]. |
| Reference | Yant, S.R., et al. (2019). Nat Med.[1][2] |
| Table 2: In Vivo Efficacy of HIV-1 Protease Inhibitors | |
| Inhibitor | Darunavir (DRV) |
| Animal Model | Humanized mice |
| HIV-1 Strain | Not specified in the provided abstract |
| Dosage and Administration | Oral administration mixed with food (in combination with other antiretrovirals) |
| Key Efficacy Results | Suppression of HIV-1 replication in humanized mice as part of an oral ART regimen[3]. |
| Reference | Olesen, R., et al. (2016). J Virol. |
| Table 3: In Vivo Efficacy of HIV-1 Entry Inhibitors | |
| Inhibitor | Maraviroc |
| Animal Model | Humanized RAG-hu mice |
| HIV-1 Strain | Not specified in the provided abstract |
| Dosage and Administration | Topical microbicide gel (5 mM concentration) applied intravaginally |
| Key Efficacy Results | Complete protection against vaginal HIV-1 challenge. |
| Reference | Neff, C.P., et al. (2011). PLoS ONE. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies cited above.
In Vivo Efficacy of a Capsid Inhibitor (Lenacapavir/GS-CA1) in Humanized Mice
-
Animal Model: Humanized mice reconstituted with human immune cells, making them susceptible to HIV-1 infection.
-
Virus Inoculation: Mice were infected with the HIV-1 YU2 strain. Five weeks post-infection, baseline HIV-1 RNA levels were measured.
-
Drug Administration: A single subcutaneous injection of GS-CA1 was administered. A control group received a vehicle, and another group was treated with a daily oral regimen of other antiretrovirals for comparison.
-
Efficacy Measurement: Plasma viral load (HIV-1 RNA copies/mL) was monitored over time to assess the antiviral efficacy of the long-acting injectable monotherapy.
In Vivo Efficacy of a Protease Inhibitor (Darunavir) in Humanized Mice
-
Animal Model: Humanized mice with a reconstituted human immune system.
-
Virus Inoculation: Mice were infected with an HIV-1 strain, and infection was allowed to establish.
-
Drug Administration: An oral antiretroviral therapy (ART) regimen was developed by mixing four drugs, including darunavir, directly into the food.
-
Efficacy Measurement: HIV-1 levels in the blood were monitored to assess the suppression of viral replication. The study also measured the concentration of the drugs in the blood and various tissues.
In Vivo Efficacy of an Entry Inhibitor (Maraviroc) in Humanized Mice
-
Animal Model: Female RAG-hu humanized mice, which support HIV-1 mucosal transmission.
-
Drug Formulation and Administration: Maraviroc was formulated as a 5 mM microbicide gel. The gel was applied intravaginally one hour before the viral challenge.
-
Virus Challenge: Mice were challenged vaginally with an infectious dose of HIV-1.
-
Efficacy Measurement: Infection status was monitored for up to sixteen weeks using RT-PCR and DNA-PCR to detect viral RNA and DNA, respectively. Complete protection was defined as the absence of detectable virus.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: HIV-1 lifecycle and points of therapeutic intervention.
Caption: Mechanism of action for a Vif-degrading PROTAC.
Caption: General experimental workflow for in vivo HIV inhibitor studies.
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
